molecular formula C9H5ClFNO B6294195 5-(2-chloro-6-fluorophenyl)oxazole CAS No. 2021428-58-8

5-(2-chloro-6-fluorophenyl)oxazole

Cat. No.: B6294195
CAS No.: 2021428-58-8
M. Wt: 197.59 g/mol
InChI Key: HMSXAYHVBWEMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-6-fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H5ClFNO and its molecular weight is 197.59 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chloro-6-fluorophenyl)oxazole is 197.0043696 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-chloro-6-fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloro-6-fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSXAYHVBWEMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[2] Oxazole derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide focuses on a specific, synthetically accessible derivative: 5-(2-chloro-6-fluorophenyl)oxazole . The introduction of a di-substituted phenyl ring, featuring both chloro and fluoro groups, is a strategic design element in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets.

This document provides a comprehensive technical overview of the chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications of 5-(2-chloro-6-fluorophenyl)oxazole, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any molecule is to delineate its structure and predict its behavior through its physicochemical properties. The 2,6-disubstitution on the phenyl ring sterically influences its rotation relative to the oxazole ring, which can have significant implications for its interaction with biological macromolecules.

Molecular Structure

The structure consists of a central oxazole ring substituted at the 5-position with a 2-chloro-6-fluorophenyl group.

Caption: 2D Chemical Structure of 5-(2-chloro-6-fluorophenyl)oxazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 5-(2-chloro-6-fluorophenyl)oxazole. These values are computationally derived and provide a baseline for experimental validation.

PropertyPredicted ValueSource/Method
Molecular Formula C₉H₅ClFNO-
Molecular Weight 211.60 g/mol -
LogP 3.44ChemScene[6]
Topological Polar Surface Area (TPSA) 26.03 ŲChemScene[6]
Hydrogen Bond Donors 0ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Rotatable Bonds 1ChemScene[6]

Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole

The Van Leusen oxazole synthesis is the most direct and widely adopted method for preparing 5-substituted oxazoles.[7] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, in the presence of a base.[2]

Reaction Scheme

The synthesis proceeds by reacting 2-chloro-6-fluorobenzaldehyde with TosMIC using a suitable base like potassium carbonate (K₂CO₃) in a solvent such as methanol (MeOH).

G R1 2-chloro-6-fluorobenzaldehyde P1 5-(2-chloro-6-fluorophenyl)oxazole R1->P1 K2CO3, MeOH Reflux R2 TosMIC R2->P1

Caption: Van Leusen Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.

Causality Behind Experimental Choices
  • Aldehyde Choice : 2-chloro-6-fluorobenzaldehyde is the specific precursor required to generate the desired 5-aryl substituent. The electron-withdrawing nature of the chloro and fluoro groups can enhance the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack.[2]

  • TosMIC Reagent : TosMIC serves as a C-N synthon for the oxazole ring. The tosyl group is an excellent leaving group, and the isocyanide functionality is crucial for the cyclization step.[7]

  • Base and Solvent : Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base strong enough to deprotonate TosMIC. Methanol is an effective polar protic solvent for this reaction, facilitating the dissolution of reactants and intermediates.[8]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Van Leusen syntheses.[8]

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 mmol, 1.05 equiv).

  • Solvent and Base Addition : Add methanol (20 mL) to the flask, followed by anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Reaction : Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup : After completion, cool the mixture to room temperature and add deionized water (30 mL). The product may precipitate as a solid.

  • Extraction : If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(2-chloro-6-fluorophenyl)oxazole.

Reaction Mechanism Workflow

The mechanism involves a multi-step sequence initiated by the deprotonation of TosMIC.

G A Deprotonation of TosMIC by K2CO3 B Nucleophilic attack of TosMIC anion on aldehyde A->B C Intramolecular Cyclization (5-endo-dig) B->C D Formation of Oxazoline Intermediate C->D E Base-promoted Elimination of Toluenesulfinic Acid D->E F Aromatization to form Oxazole Ring E->F

Caption: Mechanism workflow for the Van Leusen oxazole synthesis.

Predicted Spectroscopic and Spectrometric Analysis

Characterization of the final compound relies on a suite of spectroscopic techniques. The following data are predicted based on the analysis of similar 5-aryloxazole structures.[1][9]

TechniquePredicted Spectral Features
¹H NMR (CDCl₃, 400 MHz)δ 7.8-8.0 (s, 1H, H2-oxazole), δ 7.3-7.5 (m, 4H, H4-oxazole and aromatic protons)
¹³C NMR (CDCl₃, 100 MHz)δ 150-160 (C2, C5-oxazole), δ 120-140 (C4-oxazole and aromatic carbons), δ 115-135 (Aromatic carbons attached to F and Cl, showing C-F and C-Cl coupling)
FT-IR (KBr, cm⁻¹)3100-3150 (Aromatic C-H stretch), 1600-1650 (C=N stretch), 1500-1580 (Aromatic C=C stretch), 1100-1200 (C-O-C stretch), 1050-1080 (C-F stretch), 750-800 (C-Cl stretch)
Mass Spec. (EI)m/z 211/213 (M⁺, M⁺+2, ~3:1 ratio for ³⁵Cl/³⁷Cl), fragments corresponding to loss of CO, HCN, and cleavage of the aryl-oxazole bond.
Rationale for Predictions
  • ¹H NMR : The oxazole protons (H2 and H4) are expected to appear as singlets in the aromatic region. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.[9]

  • ¹³C NMR : The carbon atoms of the oxazole ring will resonate at characteristic downfield shifts. The carbons in the phenyl ring will show splitting due to C-F coupling, and their chemical shifts will be influenced by the electronegative Cl and F substituents.[10]

  • FT-IR : The spectrum will be dominated by characteristic vibrations of the aromatic and heterocyclic rings. The C-F and C-Cl stretching frequencies are key diagnostic peaks.[11][12]

  • Mass Spectrometry : The molecular ion peak will show a characteristic isotopic pattern for a monochlorinated compound. Fragmentation is likely to involve cleavage of the oxazole ring and loss of small molecules like CO and HCN, a common pattern for azoles.[13][14]

Chemical Reactivity

The oxazole ring is aromatic but has distinct reactivity patterns. It is generally stable to oxidation but can undergo electrophilic substitution, primarily at the C4 position, though this is less favorable than in more electron-rich heterocycles. The presence of the bulky and electron-withdrawing 2-chloro-6-fluorophenyl group at C5 will sterically hinder and electronically deactivate the C4 position. The phenyl ring itself is deactivated towards electrophilic substitution due to the halogen substituents. Nucleophilic aromatic substitution on the phenyl ring is possible but would require harsh conditions.

Potential Applications in Drug Development

The strategic combination of an oxazole core with a halogenated phenyl ring makes 5-(2-chloro-6-fluorophenyl)oxazole a compound of significant interest for drug discovery.

G cluster_0 Core Scaffold cluster_1 Modulating Moieties cluster_2 Potential Therapeutic Targets A Oxazole Ring (Bioisostere for Amide/Ester) D Kinases (e.g., VEGFR-2) A->D Targets E COX-2 Enzyme A->E Targets F Microbial Targets A->F Targets B 2-Chloro Group (Increases Lipophilicity, Metabolic Stability) B->A Modulates C 6-Fluoro Group (Blocks Metabolism, Enhances Binding) C->A Modulates

Caption: Drug discovery context for 5-(2-chloro-6-fluorophenyl)oxazole.

  • Pharmacophore Scaffolding : The oxazole ring can act as a bioisostere for amide or ester groups, providing a more rigid and metabolically stable core while maintaining key hydrogen bonding capabilities.[5]

  • Role of Halogenation :

    • Fluorine : The small, highly electronegative fluorine atom at the ortho position can block metabolic oxidation at that site and can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme active sites.

    • Chlorine : The chloro group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also occupy hydrophobic pockets in target proteins.

  • Therapeutic Potential : Given that various substituted oxazoles have shown activity as COX-2 inhibitors, kinase inhibitors (like VEGFR-2), and anticancer agents, this compound represents a valuable starting point for screening against these target classes.[3][4] The specific substitution pattern offers a unique combination of steric and electronic properties that could lead to novel selectivity and potency profiles.

Conclusion

5-(2-chloro-6-fluorophenyl)oxazole is a strategically designed heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data is not yet widely published, its synthesis is readily achievable via the robust Van Leusen reaction. By leveraging established principles of spectroscopy and structure-activity relationships, we can confidently predict its key chemical and physical properties. The unique combination of the oxazole core and the ortho-disubstituted halogenated phenyl ring makes it a compelling candidate for further investigation in various drug discovery programs, particularly in the areas of oncology and inflammation. This guide provides a solid, scientifically-grounded framework for researchers to initiate such explorations.

References

  • Hashimoto, H., Maeda, K., Ozawa, K., Haruta, J., & Wakitani, K. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. Link

  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved February 24, 2026, from Link

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 24, 2026, from Link

  • PubChem. (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl)benzene. Retrieved February 24, 2026, from Link

  • Royal Society of Chemistry. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved February 24, 2026, from Link

  • Ferreira, I. C. F. R., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3298. Link

  • Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved February 24, 2026, from Link

  • SciSpace. (n.d.). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved February 24, 2026, from Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Retrieved February 24, 2026, from Link

  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Molbank. Link

  • HETEROCYCLES. (2006). A NEW EFFICIENT SYNTHESIS OF 5-ARYLOXAZOLES FROM ARYLIDENE DIACETATES AND APPLICATION TO THE PREPARATION OF BMS-337197, A NOVEL IMPDH INHIBITOR. HETEROCYCLES, 68(1), 167-172. Link

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Link

  • Supporting Information. (n.d.). Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via C-N Bond Activation. Retrieved February 24, 2026, from Link

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved February 24, 2026, from Link

  • Royal Society of Chemistry. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved February 24, 2026, from Link

  • Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Link

  • Chemical Methodologies. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Link

  • ChemScene. (n.d.). 5-(2-Chloro-6-fluoro-3-methylphenyl)oxazole. Retrieved February 24, 2026, from Link

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Chemistry, 4(3), 1149-1159. Link

  • Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Link

  • BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. Retrieved February 24, 2026, from Link

  • Journal of Drug Delivery and Therapeutics. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Retrieved February 24, 2026, from Link

  • Journal of the Serbian Chemical Society. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 24, 2026, from Link

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4819. Link

  • Magnetic Resonance in Chemistry. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved February 24, 2026, from Link

  • YouTube. (2024, January 10). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. Chemospecific. Link

  • OSTI.gov. (2022). Core spectroscopy of oxazole. Retrieved February 24, 2026, from Link

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from Link

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 24, 2026, from Link

Sources

Technical Profile: 5-(2-chloro-6-fluorophenyl)oxazole Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5-(2-chloro-6-fluorophenyl)oxazole and its derivatives, a class of halogenated heterocyclic scaffolds increasingly utilized in medicinal chemistry for kinase inhibition and bioisosteric replacement.

The core parent compound, 5-(2-chloro-6-fluorophenyl)oxazole , is assigned CAS No. 2021428-58-8 .[1]

This document details the chemical identity, synthetic protocols, structural analogs, and critical distinction between the oxazole and isoxazole series—a common point of confusion in beta-lactam and kinase inhibitor research.

Part 1: Chemical Identity & Core Data[3]

The 5-aryl-oxazole moiety is a privileged structure in drug discovery, offering distinct pi-stacking interactions and metabolic stability profiles compared to its isoxazole and thiazole counterparts.

Core Compound Specifications
ParameterSpecification
Chemical Name 5-(2-Chloro-6-fluorophenyl)oxazole
CAS Number 2021428-58-8
Molecular Formula C₉H₅ClFNO
Molecular Weight 197.59 g/mol
Exact Mass 197.0044
Key Precursor 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)
Structural Class 2,5-Disubstituted Oxazole (Halogenated)
Structural Derivatives & Analogs

The following table catalogs key derivatives and the critical isoxazole analog often confused with the target scaffold.

Structure / DerivativeCAS NumberFunction/Application
5-(2-Chloro-6-fluorophenyl)oxazole 2021428-58-8 Parent Scaffold
5-(2-Chloro-6-fluoro-3-methylphenyl)oxazole2364585-07-7Methylated derivative for SAR studies
5-(2,6-Dichloro-4-fluorophenyl)oxazole2364585-00-0Tri-halogenated variant (Lipophilicity modulation)
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole69399-79-7CAUTION: Isoxazole analog (Flucloxacillin intermediate)

Critical Note on Isomerism: Researchers must distinguish between the 1,3-oxazole (target of this guide) and the 1,2-oxazole (isoxazole) . The isoxazole derivative (CAS 69399-79-7) is the standard side-chain intermediate for the antibiotic Flucloxacillin. The oxazole variant discussed here is typically explored as a bioisostere to alter metabolic stability or kinase binding affinity.

Part 2: Synthetic Methodology (Van Leusen Protocol)[5]

The most robust route to 5-(2-chloro-6-fluorophenyl)oxazole is the Van Leusen Oxazole Synthesis , which converts aldehydes directly to 5-substituted oxazoles using Tosylmethyl isocyanide (TosMIC).

Reaction Logic

This protocol is chosen for its regiospecificity . It exclusively yields the 5-substituted isomer, avoiding the mixture of regioisomers common in Robinson-Gabriel cyclization.

  • Reagents: 2-Chloro-6-fluorobenzaldehyde, TosMIC, Potassium Carbonate (K₂CO₃).

  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME).

  • Mechanism: Base-induced cycloaddition followed by elimination of p-toluenesulfinic acid.

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2-Chloro-6-fluorobenzaldehyde (1.0 eq) and TosMIC (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.5 eq) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthetic Workflow Visualization

SynthesisWorkflowPrecursor2-Chloro-6-fluorobenzaldehyde(CAS 387-45-1)IntermediateIntermediate(Oxazoline Species)Precursor->Intermediate+ Base (K2CO3)+ MeOH, RefluxReagentTosMIC(CAS 36635-61-7)Reagent->IntermediateProduct5-(2-Chloro-6-fluorophenyl)oxazole(CAS 2021428-58-8)Intermediate->Product- TsOH(Elimination)

Figure 1: Van Leusen synthesis pathway ensuring regiospecific formation of the 5-aryl oxazole core.

Part 3: Applications & Bioactivity[3][6]

Pharmacophore Utility

The 2-chloro-6-fluorophenyl motif is a "privileged" substitution pattern (often called the "Flucloxacillin motif"). When attached to an oxazole ring, it serves specific medicinal chemistry functions:

  • Orthogonal Halogenation: The Chlorine (C-2) and Fluorine (C-6) atoms create a twisted conformation relative to the oxazole ring due to steric clash, forcing the molecule into a non-planar geometry. This is critical for fitting into hydrophobic pockets in kinases (e.g., p38 MAP kinase or Casein Kinase 1).

  • Metabolic Blocking: The halogens block the metabolically vulnerable phenyl positions, extending the half-life of the compound.

Structural Activity Relationship (SAR) Logic

SAR_Logiccluster_0Bioisosteric Replacementscluster_1Target ModulationCore5-(2-Chloro-6-fluorophenyl)oxazoleIsoxazoleIsoxazole Analog(Antibacterial Activity)Core->IsoxazoleN-O shiftThiazoleThiazole Analog(Increased Lipophilicity)Core->ThiazoleO -> S swapKinaseKinase Inhibition(Twisted Geometry)Core->KinasePrimary UtilityLXRLXR Modulation(Lipid Metabolism)Core->LXRSecondary Utility

Figure 2: SAR landscape illustrating the bioisosteric relationships and primary therapeutic targets for this scaffold.

References

  • BoronCore Catalog. (2024). Product List: Halogenated Oxazoles. Retrieved from [Link]

  • Van Leusen, A. M., et al. (1972).[3] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes.Tetrahedron Letters, 13(23), 2367-2368. (Foundational synthetic method).

  • PubChem Compound Summary. (2024). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Isoxazole Analog).[4] Retrieved from [Link]

  • Google Patents. (2021).[5] WO2021188769A1: Tetralin and tetrahydroquinoline compounds as inhibitors of HIF-2alpha. (Cites related 2-chloro-6-fluorophenyl intermediates). Retrieved from [5]

The 5-(2-chloro-6-fluorophenyl)oxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of halogenation and heterocyclic chemistry has yielded a plethora of pharmacologically significant scaffolds. Among these, the 5-(2-chloro-6-fluorophenyl)oxazole core has emerged as a structure of considerable interest for drug discovery and development professionals. The unique electronic and conformational properties imparted by the sterically hindered and electron-deficient phenyl ring attached to the versatile oxazole core make it a compelling building block for the design of targeted therapeutics. This in-depth technical guide will explore the medicinal chemistry applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships, and the underlying biological mechanisms that make this scaffold a promising area of research for the development of novel therapeutic agents.

Introduction: The Strategic Importance of the 5-(2-chloro-6-fluorophenyl)oxazole Moiety

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a common feature in many natural products and synthetic pharmaceuticals.[1][2] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for engaging with biological targets.[3] The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of the resulting molecule.[4]

The introduction of a 2-chloro-6-fluorophenyl group at the 5-position of the oxazole ring is a deliberate design choice rooted in established medicinal chemistry principles. Halogen atoms, particularly fluorine and chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The high electronegativity of fluorine can enhance binding affinity to target proteins and improve metabolic stability. The strategic placement of chlorine and fluorine atoms on the phenyl ring creates a unique electronic and steric profile that can influence target selectivity and potency.

Synthetic Strategies and Methodologies

Proposed Synthetic Pathway: Van Leusen Reaction

A logical approach to the synthesis of the 5-(2-chloro-6-fluorophenyl)oxazole scaffold would be the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Experimental Protocol: Proposed Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole

  • Step 1: Synthesis of 2-chloro-6-fluorobenzaldehyde. This starting material can be synthesized from commercially available 2-chloro-6-fluorotoluene via oxidation.

  • Step 2: Van Leusen Oxazole Synthesis.

    • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

    • Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(2-chloro-6-fluorophenyl)oxazole.

Biological Applications: A Focus on Kinase Inhibition

While direct biological data for the unsubstituted 5-(2-chloro-6-fluorophenyl)oxazole scaffold is limited in the public domain, the closely related isoxazole analog, AKP-001, provides compelling evidence for the potential of this moiety in the development of kinase inhibitors.[6]

Case Study: The Isoxazole Analog AKP-001, a p38 MAP Kinase Inhibitor

AKP-001, or 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole, was designed as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling pathway plays a critical role in the production of inflammatory cytokines, making it a key target for the treatment of chronic inflammatory diseases.[6]

The design of AKP-001 highlights the significance of the 2-chloro-6-fluorophenyl group. This moiety is positioned to interact with a key hydrophobic region of the p38 MAP kinase active site, contributing to the compound's high affinity and selectivity.[6] The ortho-chloro and -fluoro substituents create a twisted conformation of the phenyl ring relative to the rest of the molecule, which can be crucial for optimal binding.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade involved in cellular responses to stress and inflammation. Its aberrant activation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

p38_MAPK_pathway Stress Cellular Stress / Inflammatory Stimuli MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines leads to production of AKP_001 5-(2-chloro-6-fluorophenyl)oxazole (Analog Inspiration: AKP-001) AKP_001->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

The SAR for oxazole-based kinase inhibitors is a rich area of study. While a detailed SAR for the specific 5-(2-chloro-6-fluorophenyl)oxazole scaffold is not available, we can infer key relationships from related compounds.

R-Group ModificationObservationImplication for the 5-(2-chloro-6-fluorophenyl)oxazole Scaffold
Phenyl Ring Substitution The presence of electron-withdrawing groups on the phenyl ring often enhances activity.[4]The chloro and fluoro substituents on the phenyl ring are likely crucial for potent inhibitory activity.
Position of Phenyl Ring The 5-position of the oxazole is a common point of attachment for aryl groups in kinase inhibitors.The 5-substitution pattern is a validated strategy for targeting the ATP-binding site of kinases.
Modifications to the Oxazole Core The oxazole can act as a bioisostere for other five-membered heterocycles like isoxazole.[6]The core scaffold likely serves as a rigid linker to correctly orient the key pharmacophoric groups.

Future Directions and Therapeutic Potential

The 5-(2-chloro-6-fluorophenyl)oxazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. The insights gained from the isoxazole analog AKP-001 strongly suggest that this scaffold is well-suited for the design of potent and selective kinase inhibitors.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and in vitro and in vivo evaluation of a library of compounds based on the 5-(2-chloro-6-fluorophenyl)oxazole core are needed to confirm its therapeutic potential.

  • Target Identification: A systematic screening of these compounds against a panel of kinases and other relevant biological targets will be crucial for identifying novel mechanisms of action.

  • SAR Optimization: Further optimization of the scaffold through the introduction of various substituents at other positions of the oxazole ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

The 5-(2-chloro-6-fluorophenyl)oxazole scaffold is a privileged motif in medicinal chemistry that holds significant promise for the development of novel therapeutic agents. Its unique combination of a versatile heterocyclic core and a strategically halogenated phenyl ring makes it an attractive candidate for targeting a range of biological targets, with a particularly strong rationale for its application in the design of kinase inhibitors. Further exploration of this scaffold is warranted and has the potential to yield new and effective treatments for a variety of diseases.

References

  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. [Link]

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1299. [Link]

  • Di Mola, A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(39), 7046-7075. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 839-853. [Link]

  • Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

Sources

An In-Depth Technical Guide: The 2-Chloro-6-Fluorophenyl Moiety as a Metabolic Shield in Oxazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring is a valuable scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development, limiting oral bioavailability and in vivo half-life.[3][4] This guide provides a detailed examination of a highly effective chemical strategy to mitigate this liability: the incorporation of a 2-chloro-6-fluorophenyl group. We will dissect the dual-action mechanism—steric hindrance and electronic deactivation—by which this specific substituent protects the oxazole core. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental validation of metabolic stability, offering researchers a practical framework for applying this knowledge in their drug discovery programs.

The Metabolic Challenge of the Oxazole Ring

The five-membered oxazole heterocycle is a cornerstone of many therapeutic agents due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][5][6] Despite its synthetic versatility and favorable physicochemical properties, the oxazole nucleus is often a "metabolic soft spot," prone to enzymatic attack that deactivates the molecule.[7]

Understanding the primary metabolic pathways is crucial for designing more robust drug candidates.

  • Cytochrome P450 (CYP) Mediated Oxidation: The CYP family of enzymes, highly concentrated in the liver, is responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[8] The carbon atoms of the oxazole ring (C2, C4, and C5) are susceptible to CYP-mediated hydroxylation, which can lead to ring cleavage and subsequent inactivation.[1][5][9] CYP3A4 is a particularly important isoform in the metabolism of many xenobiotics.[8]

  • Aldehyde Oxidase (AO) Mediated Oxidation: For oxazoles that are unsubstituted at the C2 position, oxidation to a 2-oxazolone metabolite is a known metabolic pathway.[10] This reaction is primarily catalyzed by cytosolic aldehyde oxidase, a molybdenum-containing enzyme, and does not require the NADPH cofactor essential for CYP activity.[10]

These metabolic vulnerabilities can lead to rapid clearance, poor pharmacokinetic profiles, and ultimately, therapeutic failure. Therefore, protecting the oxazole core is a critical objective in the lead optimization phase of drug discovery.

cluster_oxazole Oxazole Core cluster_enzymes Metabolizing Enzymes cluster_metabolites Metabolic Outcomes Oxazole Oxazole Ring (Metabolically Labile) Metabolites Oxidized Metabolites (Hydroxylation) Oxazole->Metabolites Cleavage Ring Cleavage Products Oxazole->Cleavage Oxazolone 2-Oxazolone Metabolite Oxazole->Oxazolone CYP450 Cytochrome P450s (e.g., CYP3A4) CYP450->Oxazole Attacks C2, C4, C5 AO Aldehyde Oxidase (AO) (for C2-unsubstituted) AO->Oxazole Attacks C2

Caption: Primary metabolic liabilities of the oxazole ring.

The 2-Chloro-6-Fluorophenyl Group: A Dual-Action Metabolic Shield

To counteract the metabolic instability of the oxazole ring, medicinal chemists employ various strategies, with one of the most effective being the introduction of blocking groups that prevent enzymatic degradation. The 2-chloro-6-fluorophenyl substituent is an exemplary metabolic shield that operates through two distinct but synergistic mechanisms.

Mechanism 1: Steric Hindrance

The primary defense conferred by the 2-chloro-6-fluorophenyl group is steric hindrance, a fundamental concept in drug design where the sheer size and spatial arrangement of a functional group physically obstructs the approach of a metabolizing enzyme.[11]

  • Causality: By placing substituents at both ortho positions (C2 and C6) of the phenyl ring, a three-dimensional "wall" is erected around the covalent bond connecting the phenyl ring to the oxazole. This conformationally restricted arrangement makes it sterically challenging for the active site of a large enzyme, like a CYP450, to gain the necessary proximity and orientation to attack the adjacent oxazole ring.[12] The chlorine atom, being larger than fluorine, contributes significantly to this steric bulk.

cluster_drug Drug Molecule Enzyme Metabolizing Enzyme (e.g., CYP3A4) Oxazole Oxazole Core Enzyme->Oxazole Metabolic Attack BLOCKED Phenyl 2-Chloro Phenyl Ring 6-Fluoro Oxazole->Phenyl

Caption: Steric shielding of the oxazole core by the 2,6-disubstituted phenyl group.

Mechanism 2: Electronic Deactivation

Beyond physical obstruction, the substituent exerts a powerful electronic effect that reduces the ring's susceptibility to oxidation.

  • Causality: Both chlorine and fluorine are highly electronegative atoms, which act as strong electron-withdrawing groups.[13] Their presence decreases the electron density of both the phenyl ring and, to a lesser extent, the attached oxazole ring.[14] Oxidative metabolism by CYPs often targets electron-rich regions of a molecule.[15] By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the 2-chloro-6-fluorophenyl group makes the entire moiety less electronically favorable for oxidation, effectively "deactivating" it as a metabolic soft spot.[14][15] This protects the phenyl ring itself from aromatic hydroxylation, a common metabolic fate for unsubstituted benzene rings.[7]

The combination of these two mechanisms makes the 2-chloro-6-fluorophenyl group a superior choice for enhancing metabolic stability compared to unsubstituted or mono-substituted phenyl rings.

Experimental Validation: A Guide to Assessing Metabolic Stability

Theoretical design must be validated by robust experimental data. The following section outlines the gold-standard in vitro assay for this purpose and provides context for subsequent in vivo confirmation.

The In Vitro Workhorse: Liver Microsomal Stability Assay

The liver microsomal stability assay is a rapid, cost-effective, and high-throughput method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[16][18] The assay measures the rate at which a parent compound is depleted over time when incubated with these enzymes.

This protocol is designed as a self-validating system, incorporating necessary controls for trustworthy data generation.

1. Reagent Preparation:

  • Test Compound (TC) Stock: Prepare a 10 mM stock solution of the TC in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[18][19]
  • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer.
  • Positive Controls: Prepare 1 µM working solutions of known metabolically labile compounds (e.g., Verapamil, Dextromethorphan) in phosphate buffer.[16]
  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation:

  • In a 96-well plate, add phosphate buffer, the TC working solution (final concentration typically 1 µM), and the liver microsome solution (final protein concentration 0.5 mg/mL).[17][18]
  • Prepare "Minus Cofactor" control wells containing the TC and microsomes but no NADPH. This control identifies non-enzymatic degradation.[17]
  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the "Minus Cofactor" controls.[16]

3. Timepoint Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate plate containing the cold quenching solution.[17] The 0-minute sample is taken immediately after adding NADPH.

4. Sample Processing and Analysis:

  • Centrifuge the quenched plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent TC relative to the IS.[16]

The goal is to determine the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

  • Calculation: For each time point, calculate the percentage of TC remaining relative to the 0-minute time point.

  • Plotting: Plot the natural logarithm (ln) of the percent remaining against time.[16]

  • Half-Life (t₁/₂): The slope of the linear regression of this plot equals the elimination rate constant (-k). The half-life is calculated as:

    • t₁/₂ = 0.693 / k [20]

  • Intrinsic Clearance (CLint): This value represents the rate of metabolism independent of blood flow, expressed in µL/min/mg of microsomal protein. It is calculated as:

    • CLint = (0.693 / t₁/₂) * (Volume of incubation / mg of microsomal protein)

A 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B 2. Incubate at 37°C (Compound + Microsomes) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Timepoint Sampling (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + IS) D->E F 6. Sample Processing (Centrifuge, collect supernatant) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Plot ln[% Remaining] vs. Time) G->H I 9. Calculate Parameters (t½ and CLint) H->I

Caption: Experimental workflow for the liver microsomal stability assay.

Case Study: Comparative Stability Data

To illustrate the impact of the 2-chloro-6-fluorophenyl group, consider the following representative data for a hypothetical series of oxazole-based compounds.

Compound IDPhenyl SubstituentIn Vitro t₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg)Metabolic Stability Category
Cmpd-1 Unsubstituted< 5> 200High Clearance
Cmpd-2 4-Fluoro1565Moderate Clearance
Cmpd-3 2-Chloro-6-fluoro > 60< 10Low Clearance

This data clearly demonstrates the dramatic improvement in metabolic stability afforded by the 2,6-dihalo substitution pattern, shifting the compound from a high-clearance liability to a stable, low-clearance asset.

Confirmation in Complex Systems: In Vivo Pharmacokinetic (PK) Studies

While in vitro assays are excellent for screening, they do not capture the full complexity of a living organism (e.g., absorption, distribution, and excretion).[21] Therefore, promising candidates from microsomal assays are typically advanced to in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[22]

  • Objective: To determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system.[22]

  • General Protocol: The compound is administered (e.g., intravenously and orally) to the animal model. Blood samples are collected at various time points, and the plasma concentration of the drug is measured.

  • Key Parameters: These studies yield crucial parameters like in vivo half-life, total body clearance, and oral bioavailability, providing a definitive assessment of the compound's metabolic fate and its potential for success as a therapeutic agent.[22][23]

Conclusion

The metabolic instability of the oxazole ring is a significant challenge in drug discovery. The strategic incorporation of a 2-chloro-6-fluorophenyl group serves as a powerful and reliable solution to this problem. By exerting a dual mechanism of steric hindrance and electronic deactivation, this moiety effectively "shields" the oxazole core from enzymatic degradation. This guide has detailed the scientific rationale behind this strategy and provided robust, actionable protocols for its experimental validation. By applying these principles and methods, researchers can rationally design and identify oxazole-based drug candidates with superior pharmacokinetic profiles, increasing the probability of advancing new and effective medicines to the clinic.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available at: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. SpringerLink. Available at: [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. Available at: [Link]

  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. Available at: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. WJAHR. Available at: [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Taylor & Francis Online. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC. Available at: [Link]

  • Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Longdom Publishing. Available at: [Link]

  • Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Available at: [Link]

  • Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. PMC. Available at: [Link]

  • The proposed mechanism of oxazole ring-opening and trapping of the aldehyde intermediate. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

  • Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. PMC. Available at: [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. Available at: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]

  • Marketed drugs containing oxazole. ResearchGate. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Dove Press. Available at: [Link]

  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ResearchGate. Available at: [Link]

  • Medicinal chemistry: adding substituents to increase/decrease activity. Chemistry Stack Exchange. Available at: [Link]

  • INTRODUCTION TO DRUG DESIGN. SlidePlayer. Available at: [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. Available at: [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. Available at: [Link]

  • Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Frontiers. Available at: [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

Sources

Solubility Profile of 5-Aryl Substituted Oxazoles in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-aryl substituted oxazoles represent a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors like Valdecoxib) and optoelectronics (e.g., PPO, POPOP scintillators). Their solubility profile is governed by a delicate balance between the planar, pi-electron-rich oxazole core and the steric/electronic nature of the aryl substituent. This guide provides a technical analysis of their solubility behavior, thermodynamic drivers, and experimental characterization protocols.[1]

Structural & Physicochemical Basis

The 5-aryl oxazole moiety consists of a five-membered heterocyclic ring containing oxygen and nitrogen, substituted at the 5-position with an aromatic ring.

The Dipole-Stacking Paradox
  • Oxazole Core: The oxazole ring is weakly basic (pKa of conjugate acid ~0.8) and possesses a permanent dipole moment (~1.5 D). This facilitates interaction with polar aprotic solvents via dipole-dipole forces.

  • 5-Aryl Substituent: The phenyl or substituted aryl group at the 5-position significantly increases lipophilicity (LogP) and introduces potential for

    
     stacking.
    
  • Solubility Implication: Unsubstituted 5-aryl oxazoles often exhibit poor solubility in aliphatic hydrocarbons (due to polarity) and water (due to lipophilicity), finding their "sweet spot" in aromatic hydrocarbons and polar organic solvents.

Solubility Profiling by Solvent Class[2]

The following profile categorizes solubility based on solvent polarity and hydrogen-bonding capability.

Table 1: Generalized Solubility Profile of 5-Aryl Oxazoles
Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Driver
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh

interactions between solvent and the 5-aryl moiety disrupt crystal lattice energy.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds (if present in substituents).
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding with the oxazole nitrogen (acceptor). Solubility decreases as alkyl chain length of solvent increases.
Chlorinated Chloroform, DCMHigh Good solvation of the aromatic core; moderate polarity matches the oxazole dipole.
Aliphatic Hydrocarbons Hexane, CyclohexaneLow Lack of polar interactions; "like dissolves like" fails due to the oxazole's polarity.
Aqueous Water, PBSVery Low High hydrophobic penalty from the aryl group; oxazole nitrogen is not basic enough to protonate at neutral pH.

Critical Insight: For scintillation applications, Toluene is the gold standard solvent for 2,5-diphenyloxazole (PPO) because the solvent's aromaticity matches the solute's


-system, facilitating energy transfer and high solubility (>200 g/L).

Experimental Protocols: Determination Workflows

To accurately determine the solubility profile of a novel 5-aryl oxazole, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration at equilibrium (Standard).

  • Preparation: Weigh excess solid compound (approx. 5-10 mg) into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Equilibration:

    • Seal vial tightly (PTFE-lined cap).

    • Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker (300 rpm).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Validation Check: Ensure undissolved solid remains. If clear, add more solid and repeat.

  • Quantification:

    • Dilute the supernatant with mobile phase (e.g., Acetonitrile).

    • Analyze via HPLC-UV (Detection typically @ 254 nm or

      
       of the specific oxazole).
      
    • Calculate concentration using a 5-point calibration curve (

      
      ).
      
Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for early-stage screening (e.g., DMSO stock dilution).

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike DMSO stock into the target solvent (e.g., PBS or MeOH) to reach final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via Nephelometry or UV-Vis absorption (increase in baseline absorbance indicates precipitation).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for selecting the appropriate solubility method and the mechanistic steps involved.

SolubilityWorkflow Start Start: Novel 5-Aryl Oxazole Goal Define Goal Start->Goal Thermo Thermodynamic Solubility (Equilibrium) Goal->Thermo High Accuracy Required Kinetic Kinetic Solubility (Precipitation) Goal->Kinetic High Throughput / Screening ShakeFlask Shake-Flask Method (24-48h, Excess Solid) Thermo->ShakeFlask DMSOStock DMSO Stock Spike (10 mM) Kinetic->DMSOStock Filter Phase Separation (Centrifuge/Filter) ShakeFlask->Filter HPLC HPLC-UV Quantification Filter->HPLC DataAnalysis Solubility Profile Generated HPLC->DataAnalysis Saturation Conc. Turbidity Turbidity/Nephelometry (2h Incubation) DMSOStock->Turbidity Turbidity->DataAnalysis Precipitation Range

Figure 1: Decision matrix and workflow for thermodynamic vs. kinetic solubility determination of oxazole derivatives.

Thermodynamic Analysis

Understanding the thermodynamics of dissolution (


) is vital for process optimization (e.g., crystallization).
Enthalpy and Entropy

The dissolution of 5-aryl oxazoles is typically endothermic (


).
  • Crystal Lattice Energy: The high melting points of these compounds (often >70°C, e.g., PPO mp ~72°C) indicate strong lattice forces driven by

    
     stacking.
    
  • Entropy of Mixing: The driving force for solubility is the positive entropy of mixing (

    
    ), which must overcome the enthalpic penalty of breaking the crystal lattice.
    
  • Temperature Dependence: Solubility generally increases with temperature according to the van 't Hoff equation.

    
    
    Where 
    
    
    
    is the mole fraction solubility.
Solvation Mechanism Diagram

The interaction between the solvent and the 5-aryl oxazole is specific to the solvent type.

SolvationMechanism Oxazole 5-Aryl Oxazole PiStacking Pi-Pi Stacking (Aromatic Solvents) Oxazole->PiStacking Aryl Ring Interaction HBonding H-Bond Acceptance (Alcohols/Water) Oxazole->HBonding N3 Atom Interaction Dipole Dipole-Dipole (DMSO/ACN) Oxazole->Dipole Ring Dipole Toluene Toluene/Benzene PiStacking->Toluene Methanol Methanol/Ethanol HBonding->Methanol DMSO DMSO/DMF Dipole->DMSO

Figure 2: Mechanistic interactions driving the solvation of 5-aryl oxazoles in different solvent classes.

References

  • Solubility of Oxazole. Solubility of Things. Retrieved from

  • Lifetimes of the excited state of oxazole and oxadiazole derivatives. Kharkiv University Bulletin. Retrieved from

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences. Retrieved from

  • Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole. ResearchGate. Retrieved from

  • BenchChem Technical Guide: Physicochemical Properties of Oxazole-4-carboximidamide. BenchChem. Retrieved from

Sources

An In-Depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-chloro-6-fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is not extensively available, this document synthesizes information on its fundamental properties, proposes a viable synthetic route based on established methodologies, and outlines a complete workflow for its spectroscopic characterization. Furthermore, by examining the well-documented roles of the constituent oxazole and 2-chloro-6-fluorophenyl moieties, this guide explores the compound's potential as a scaffold in drug discovery and development. This document is intended to serve as a foundational resource for researchers investigating novel oxazole derivatives and their therapeutic applications.

Introduction

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, featuring in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a diverse range of biological targets, including enzymes and receptors.[2][3] This has led to the development of oxazole derivatives with a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Concurrently, the incorporation of a 2-chloro-6-fluorophenyl group into molecular scaffolds is a well-established strategy in drug design. The presence of halogen atoms, particularly fluorine and chlorine, can significantly modulate a compound's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the strategic placement of chlorine can influence conformation and provide additional interaction points with biological targets.[5][6]

This guide focuses on the specific molecule, 5-(2-chloro-6-fluorophenyl)oxazole, which synergistically combines these two important pharmacophores. The following sections will detail its molecular formula and weight, propose a robust synthetic pathway, and describe the expected spectroscopic characteristics for its thorough characterization.

Physicochemical Properties

The fundamental properties of 5-(2-chloro-6-fluorophenyl)oxazole have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₉H₅ClFNO
Molecular Weight 211.60 g/mol
IUPAC Name 5-(2-chloro-6-fluorophenyl)oxazole

Synthesis and Methodologies

A prevalent and effective method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[7][8][9] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7]

Proposed Synthetic Pathway: Van Leusen Reaction

The synthesis of 5-(2-chloro-6-fluorophenyl)oxazole can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with TosMIC. The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[7]

Van_Leusen_Synthesis reactant1 2-chloro-6-fluorobenzaldehyde reagents Base (e.g., K₂CO₃) Methanol reactant1->reagents reactant2 TosMIC reactant2->reagents intermediate Intermediate Oxazoline reagents->intermediate Condensation & Cyclization product 5-(2-chloro-6-fluorophenyl)oxazole intermediate->product Elimination of p-toluenesulfinic acid

Caption: Proposed synthesis of 5-(2-chloro-6-fluorophenyl)oxazole via the Van Leusen reaction.

Experimental Protocol: Van Leusen Synthesis

Materials:

  • 2-chloro-6-fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-6-fluorobenzaldehyde in methanol, add an equimolar amount of TosMIC.

  • Add potassium carbonate (approximately 1.5 to 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure 5-(2-chloro-6-fluorophenyl)oxazole.

Causality in Experimental Choices:

  • Base (K₂CO₃): A base is required to deprotonate the TosMIC, generating the nucleophilic anion that initiates the reaction with the aldehyde. Potassium carbonate is a commonly used and effective base for this transformation.

  • Solvent (Methanol): Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and reagents.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the phenyl and oxazole rings.
¹³C NMR Resonances for the carbons of the oxazole ring (δ 120-160 ppm) and the substituted phenyl ring.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and heterocyclic), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-Cl and C-F bond vibrations.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 211.60.
Workflow for Spectroscopic Analysis

Spectroscopic_Workflow synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Potential Applications in Drug Development

The structural features of 5-(2-chloro-6-fluorophenyl)oxazole suggest its potential as a valuable scaffold in drug discovery.

  • Anticancer Activity: Many oxazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of protein kinases.[4][11] The substituted phenyl ring can be tailored to optimize interactions with specific targets.

  • Anti-inflammatory and Analgesic Effects: The oxazole nucleus is present in several compounds with demonstrated anti-inflammatory and analgesic properties.[1]

  • Antimicrobial Properties: The combination of a halogenated phenyl ring and a heterocyclic system is a common feature in many antimicrobial agents.[12]

Conclusion

This technical guide has provided a detailed overview of 5-(2-chloro-6-fluorophenyl)oxazole, a compound with significant potential in medicinal chemistry. By leveraging established synthetic methodologies such as the Van Leusen reaction, this molecule can be efficiently prepared. The outlined spectroscopic characterization workflow provides a clear path for its structural verification. The convergence of the privileged oxazole scaffold and the functionally significant 2-chloro-6-fluorophenyl moiety makes this compound a promising candidate for further investigation in various therapeutic areas. This guide serves as a foundational resource to stimulate and support future research and development of novel oxazole-based therapeutic agents.

References

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Shafer, C. M., & Molinski, T. F. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 65(2), 311–315.
  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Retrieved February 24, 2026, from [Link]

  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.
  • Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. (2025). Synfacts, 21(05), 458.
  • WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
  • Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. (2025). Synfacts, 21(05), 458.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
  • Shafer, C. M., & Molinski, T. F. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 65(2), 311–315.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Results in Chemistry, 3, 100139.
  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2003). Mass Spectrometry Reviews, 22(3), 161-209.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Retrieved February 24, 2026, from [Link]

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride - ChemBK. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Mini-Reviews in Medicinal Chemistry, 22(12), 1639–1662.
  • 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL CHLORIDE. (n.d.). Retrieved February 24, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(34), 6931-6962.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3701.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3701.

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of 5-(2-Chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The Strategic Importance of 5-Substituted Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for amide or peptide bonds make it a valuable building block in drug discovery.[5] The 5-substituted oxazoles, in particular, offer a key vector for molecular diversification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds. This guide provides a detailed protocol and expert insights for the synthesis of 5-substituted oxazoles from 2-chloro-6-fluorobenzaldehyde, a challenging yet valuable starting material due to its unique substitution pattern.

This document focuses on the Van Leusen oxazole synthesis, a robust and highly versatile method for the one-pot construction of the oxazole heterocycle from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][6][7] We will explore the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome, particularly when dealing with sterically hindered and electron-deficient substrates like 2-chloro-6-fluorobenzaldehyde.

Reaction Principle: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful transformation that constructs the oxazole ring via a [3+2] cycloaddition pathway.[1][2] The reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile synthon which provides two carbon atoms and one nitrogen atom to the final heterocyclic ring.[8] The overall transformation involves the base-mediated reaction of an aldehyde with TosMIC to yield a 5-substituted oxazole.[9]

Causality Behind the Mechanism:

The reaction is driven by the unique reactivity of the TosMIC reagent. The tosyl (p-toluenesulfonyl) group serves two critical functions: it acidifies the adjacent methylene protons, facilitating deprotonation, and it acts as an excellent leaving group in the final aromatization step.[6][10]

The mechanism proceeds through several key stages:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the active methylene group of TosMIC, generating a nucleophilic anion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (2-chloro-6-fluorobenzaldehyde).

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline intermediate.[9]

  • Elimination & Aromatization: The presence of a proton on the carbon atom adjacent to the sulfonyl group allows for a base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the reaction towards the stable, aromatic oxazole ring.[6][7]

Caption: Figure 1: Reaction Mechanism of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chloro-6-fluorobenzaldehyde≥98%Sigma-AldrichStarting aldehyde.[11]
p-Toluenesulfonylmethyl isocyanide (TosMIC)≥97%Sigma-AldrichKey C-N-C synthon.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase catalyst. Must be anhydrous.
Methanol (MeOH)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Water (H₂O)DeionizedIn-houseFor work-up.
BrineSaturated NaCl(aq)In-houseFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.00 g, 6.31 mmol, 1.0 equiv).

  • Reagent Addition: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.35 g, 6.94 mmol, 1.1 equiv) and anhydrous methanol (25 mL). Stir the mixture at room temperature until all solids dissolve.

  • Base Addition: Add anhydrous potassium carbonate (1.74 g, 12.62 mmol, 2.0 equiv) to the solution. The addition of the base is crucial for the deprotonation of TosMIC.[7][12]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Expert Insight: The ortho-substituents on the benzaldehyde may cause steric hindrance, potentially slowing the reaction. It is critical to monitor the reaction's progress to determine the optimal reaction time.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a 10:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, UV-active spot indicates product formation.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Partition the resulting residue between ethyl acetate (30 mL) and deionized water (30 mL). d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). f. Combine the organic layers and wash with brine (25 mL). g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 20:1 and gradually increasing polarity) to afford the pure 5-(2-chloro-6-fluorophenyl)oxazole as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Expected Outcomes

The Van Leusen synthesis is broadly applicable to a range of aldehydes. The table below provides representative data to illustrate the scope of the reaction and expected yields, which may vary based on substrate electronics and sterics.

EntryAldehydeBase (equiv.)Time (h)Yield (%)Notes
1 2-Chloro-6-fluorobenzaldehyde K₂CO₃ (2.0) 4-6 ~65-75 The target reaction. Yield may be moderated by steric and electronic effects.
2BenzaldehydeK₂CO₃ (2.0)4>85[12]Benchmark reaction with an unsubstituted aromatic aldehyde.
34-ChlorobenzaldehydeK₂CO₃ (2.0)4>80[12]Electron-withdrawing group often facilitates the reaction.
44-MethoxybenzaldehydeK₂CO₃ (2.0)6~80Electron-donating group may slightly decrease the reactivity of the aldehyde.
52-NaphthaldehydeK₂CO₃ (2.0)5>80Demonstrates applicability to polycyclic aromatic systems.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to product characterization.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Aldehyde, TosMIC, MeOH - Add K₂CO₃ B 2. Reflux - Heat to 65 °C for 4-6 h A->B Heat C 3. TLC Monitoring - Check for aldehyde consumption B->C Sample periodically C->B Incomplete D 4. Work-up - Evaporate MeOH - EtOAc/H₂O Extraction - Brine Wash & Dry C->D Complete E 5. Purification - Flash Column Chromatography D->E Crude Product F 6. Characterization - NMR, MS Analysis E->F G Pure 5-(2-chloro-6-fluorophenyl)oxazole F->G

Caption: Figure 2: Experimental Workflow.

Trustworthiness and Validation: Field-Proven Insights

  • Anhydrous Conditions: The success of the reaction is highly dependent on anhydrous conditions. Potassium carbonate is hygroscopic; ensure it is freshly dried or purchased as an anhydrous grade. The presence of water can hydrolyze the isocyanide and lead to side reactions.

  • Substrate Reactivity: 2-Chloro-6-fluorobenzaldehyde contains two ortho-substituents which create significant steric hindrance around the carbonyl group. Furthermore, the fluorine and chlorine atoms are electron-withdrawing, which activates the carbonyl towards nucleophilic attack but can also influence the stability of intermediates. If reaction times are sluggish, consider extending the reflux period or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in an aprotic solvent like THF, though this requires re-optimization.

  • Microwave-Assisted Synthesis: For rapid optimization and library synthesis, microwave-assisted protocols can dramatically shorten reaction times, often to under 10 minutes, with excellent yields.[7][13] This is particularly useful for overcoming the higher activation energy associated with sterically hindered substrates.

  • Purification Strategy: The byproduct, p-toluenesulfinic acid, and its salts are removed during the aqueous work-up. However, unreacted TosMIC and other minor impurities may persist. Silica gel chromatography is highly effective for obtaining the product in high purity. The oxazole product is typically a stable, crystalline solid.

References

  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Available at: [Link]

  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1594. Available at: [Link]

  • Nishimura, T., et al. (2023). Pd-catalyzed synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Turchi, I. J. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Synthetic Communications. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Tron, G. C., et al. (2014). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Svirskis, D., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules. Available at: [Link]

  • Chetia, S., et al. (2024). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Wiley. Available at: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]

  • Wang, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Sabbah, D. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Available at: [Link]

  • Ghorai, M. K., et al. (2022). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. Chemical Science. Available at: [Link]

  • Semantic Scholar. A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Available at: [Link]

  • Nefzi, A., et al. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Rashamuse, J., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • Komirishetti, D., et al. (2018). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Ryabukhin, S. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. ResearchGate. Available at: [Link]

  • Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde. Available at: [Link]

  • ideXlab. Robinson-Gabriel Synthesis. Available at: [Link]

Sources

Application Notes and Protocols: Cyclization of 2-Chloro-6-fluorophenyl Keto-Enol Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the intramolecular cyclization of 2-chloro-6-fluorophenyl keto-enol tautomers. This class of compounds serves as a critical synthon for the construction of various fluorinated heterocyclic scaffolds, which are of significant interest in pharmaceutical development. We will explore the fundamental principles of keto-enol tautomerism in this specific context and present detailed, field-proven protocols for achieving efficient cyclization via base-mediated and palladium-catalyzed pathways. The causality behind experimental choices, troubleshooting, and characterization methods are discussed to ensure reproducible and successful outcomes.

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. The 2-chloro-6-fluorophenyl moiety is a particularly valuable starting block. The differential reactivity of the C-Cl and C-F bonds, coupled with the activating effect of the ortho-fluoro substituent, allows for selective and regiocontrolled cyclization reactions. These reactions typically proceed through the nucleophilic enol or enolate form of a tethered keto-group, leading to the formation of medicinally relevant benzofurans, indoles, and other fused ring systems.[1][2] Understanding and controlling the conditions for the cyclization of 2-chloro-6-fluorophenyl keto-enol tautomers is therefore a key capability in modern drug discovery.

Foundational Principle: Keto-Enol Tautomerism in ortho-Halogenated Systems

The crucial first step in the cyclization of ketones is the formation of its enol or enolate tautomer.[3][4] This equilibrium involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a shift of the double bond.[5] While the keto form is typically more stable and thus predominates, the equilibrium can be influenced by acid or base catalysis and structural factors.[4][6]

For a generic 1-(2-chloro-6-fluorophenyl)ethan-1-one system, the equilibrium is as follows:

Caption: Keto-Enol Tautomerism Equilibrium.

In this specific substrate, the electron-withdrawing nature of the ortho-fluoro and chloro substituents increases the acidity of the α-hydrogens, facilitating the formation of the enolate intermediate under basic conditions.[4] This enolate is the key nucleophile for the subsequent intramolecular cyclization step.

Application Note 1: Base-Mediated Intramolecular Cyclization (SNAr) to Benzofurans

A common and effective strategy for cyclizing 2-chloro-6-fluorophenyl ketones is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The enolate generated in situ acts as the nucleophile, displacing the ortho-chloro group to form a five-membered benzofuran ring. The ortho-fluoro group plays a crucial activating role, stabilizing the Meisenheimer intermediate, but is typically not displaced due to the superior leaving group ability of chloride and the strength of the C-F bond.

Reaction Principle and Mechanism

The mechanism proceeds in two key steps:

  • Deprotonation: A suitable base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate.

  • Intramolecular SNAr: The enolate oxygen attacks the carbon bearing the chlorine atom, proceeding through a negatively charged Meisenheimer complex, which then expels the chloride ion to rearomatize and form the benzofuran ring.

SNAr_Mechanism START 2-chloro-6-fluorophenyl ketone ENOLATE Enolate intermediate START->ENOLATE + Base - H-Base⁺ MEISENHEIMER Meisenheimer Complex ENOLATE->MEISENHEIMER Intramolecular Attack PRODUCT 7-Fluoro-benzofuran Product MEISENHEIMER->PRODUCT - Cl⁻ (Rearomatization)

Caption: Mechanism of Base-Mediated SNAr Cyclization.

Detailed Experimental Protocol

Objective: To synthesize 7-fluoro-2-methylbenzofuran from 1-(2-chloro-6-fluorophenyl)propan-1-one.

Materials:

  • 1-(2-chloro-6-fluorophenyl)propan-1-one (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-(2-chloro-6-fluorophenyl)propan-1-one (e.g., 1.88 g, 10 mmol).

  • Add anhydrous DMF (50 mL) via syringe and stir the solution under an argon atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add potassium tert-butoxide (e.g., 1.35 g, 12 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The addition of a strong base is critical for efficient enolate formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-fluoro-2-methylbenzofuran.

Data Summary & Troubleshooting
BaseSolventTemperature (°C)Typical Yield (%)Notes
t-BuOK DMF 80 85-95 Recommended. Strong, non-nucleophilic base. Good solubility.
NaHTHF65 (reflux)70-85Heterogeneous reaction, may require longer reaction times.
K2CO3Acetone56 (reflux)40-60Weaker base, often requires a phase-transfer catalyst for good results.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Water will quench the enolate. Incomplete deprotonation may occur with weaker bases; consider switching to t-BuOK.

  • Side Products: At higher temperatures (>100 °C), decomposition or side reactions may occur. Ensure careful temperature control.

Application Note 2: Palladium-Catalyzed Intramolecular C-O Bond Formation

For substrates where base-mediated SNAr is sluggish or leads to side products, transition-metal catalysis offers a powerful alternative. Palladium-catalyzed reactions, such as a variation of the Buchwald-Hartwig amination adapted for C-O bond formation, can efficiently construct the benzofuran ring under milder conditions.

Reaction Principle

This approach involves the palladium-catalyzed cross-coupling of the enolate with the aryl chloride. The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

  • Ligand Exchange: The enolate coordinates to the palladium center.

  • Reductive Elimination: The C-O bond is formed, releasing the benzofuran product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

Objective: To synthesize 7-fluoro-2-phenylbenzofuran from 1-(2-chloro-6-fluorophenyl)-2-phenylethan-1-one.

Materials:

  • 1-(2-chloro-6-fluorophenyl)-2-phenylethan-1-one (1.0 eq)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (5 mol%)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 eq, 1.0 M solution in THF)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply (glovebox recommended)

Procedure Workflow:

Pd_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Argon) cluster_reaction Reaction cluster_workup Workup & Purification PREP Flame-dry reaction vessel under vacuum PURGE Backfill with Argon PREP->PURGE ADD_SOLID Add Substrate, Pd₂(dba)₃, and RuPhos PURGE->ADD_SOLID ADD_SOLV Add anhydrous Toluene ADD_SOLID->ADD_SOLV ADD_BASE Add NaHMDS solution dropwise at RT ADD_SOLV->ADD_BASE HEAT Heat to 100 °C ADD_BASE->HEAT MONITOR Monitor by TLC/LC-MS (2-12 h) HEAT->MONITOR QUENCH Cool and Quench with sat. NH₄Cl MONITOR->QUENCH EXTRACT Extract with EtOAc QUENCH->EXTRACT PURIFY Column Chromatography EXTRACT->PURIFY

Caption: Experimental Workflow for Pd-Catalyzed Cyclization.

  • Inside a glovebox or under a strong flow of argon, add the substrate (e.g., 2.62 g, 10 mmol), Pd2(dba)3 (229 mg, 0.25 mmol), and RuPhos (234 mg, 0.5 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (50 mL).

  • Begin stirring and slowly add the NaHMDS solution (13 mL of 1.0 M solution, 13 mmol) dropwise over 10 minutes at room temperature.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction for the consumption of starting material using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol 3.2.

Data Summary & Troubleshooting
Catalyst / LigandBaseTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃ / RuPhos NaHMDS 100 80-90 Recommended. Effective for sterically hindered substrates.
Pd(OAc)₂ / SPhosLHMDS11075-85SPhos is another effective biarylphosphine ligand.
PdCl₂(dppf)Cs₂CO₃12050-70Often less effective for C-O coupling; may require higher T.

Troubleshooting:

  • No Reaction: The Pd(0) catalyst is oxygen-sensitive. Ensure rigorous inert atmosphere techniques. The ligand may also be degraded; use fresh, high-purity reagents.

  • Formation of Dehalogenated Byproduct: This can occur if a proton source is present. Ensure anhydrous conditions. It can also indicate a competing hydrodehalogenation pathway; screening different ligands may be necessary.

Characterization of Cyclized Products

Successful cyclization can be confirmed by standard analytical techniques:

  • 1H NMR: Disappearance of the α-proton signals of the ketone and appearance of signals corresponding to the newly formed heterocyclic ring.

  • 13C NMR: Appearance of a new quaternary carbon signal for the C-O-Ar bond and a downfield shift for the carbon that was attached to the chlorine.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material minus HCl (M-36.46).

  • IR Spectroscopy: Disappearance of the ketone C=O stretch (typically ~1700 cm-1).

Conclusion

The intramolecular cyclization of 2-chloro-6-fluorophenyl keto-enol tautomers is a robust and versatile method for synthesizing valuable fluorinated heterocyclic compounds. By carefully selecting the reaction conditions—either a strong base for an SNAr pathway or a palladium catalyst for a cross-coupling reaction—researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a validated starting point for laboratory synthesis and process development in the pursuit of novel therapeutic agents.

References

  • A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences. [1]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [3]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [2]

  • Keto Enol Tautomerization. Chemistry Steps. [6]

  • Benzofuran synthesis. Organic Chemistry Portal.

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [5]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • Keto/Enol Tautomerization. Oregon State University. [4]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Laboratory Research in Biology. [7]

Sources

Application Note: Synthesis of 5-Aryl Oxazoles via the Van Leusen Reaction

[1][2][3][4]

Abstract

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., spleen tyrosine kinase inhibitors), COX-2 inhibitors, and antibiotics. While various synthetic routes exist, the Van Leusen oxazole synthesis —utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and aldehydes—remains the most direct and versatile method for generating 5-aryl oxazoles. This guide provides an in-depth analysis of reagent selection, mechanistic drivers, and optimized protocols for both classical reflux and modern microwave-assisted workflows.

Mechanistic Insight & Reaction Pathway

To optimize yield and purity, one must understand that the Van Leusen synthesis is formally a [3+2] cycloaddition but proceeds via a stepwise mechanism. The reaction relies on the unique "chameleon" nature of TosMIC, which acts as both a nucleophile and a leaving group carrier.

The Critical Elimination Step

A common failure mode in this synthesis is the isolation of the oxazoline intermediate rather than the desired oxazole . This occurs when the elimination of p-toluenesulfinic acid (TsH) is incomplete.

  • Step 1 (Aldol-type Addition): Base-mediated deprotonation of TosMIC (

    
    -carbon) forms a carbanion that attacks the aldehyde carbonyl.
    
  • Step 2 (Cyclization): The resulting alkoxide attacks the isocyanide carbon, forming the oxazoline ring.

  • Step 3 (Aromatization): Base-induced elimination of the tosyl group and a proton (TsH) drives the formation of the aromatic oxazole.

Key Insight: Stronger bases or higher temperatures are often required to push Step 3 to completion. In microwave protocols, doubling the base equivalents (from 1.0 to 2.[1]0) is the switch that converts the product from oxazoline to oxazole [1].

VanLeusenMechanismStartAldehyde + TosMICInter1BetaineIntermediateStart->Inter1Base (Deprotonation)Oxazoline4-Tosyl-2-oxazoline(Isolatable Intermediate)Inter1->OxazolineCyclizationEliminationElimination ofTsH (Sulfinic Acid)Oxazoline->EliminationBase/HeatProduct5-Aryl OxazoleElimination->ProductAromatization

Figure 1: Stepwise mechanism of the Van Leusen Oxazole Synthesis. Note the critical elimination step required to achieve the aromatic product.

Reagent Selection Guide

The choice of reagents dictates the reaction rate, workup difficulty, and compatibility with sensitive functional groups.

Base Selection

The base serves two roles: deprotonating TosMIC (

BaseCharacteristicsRecommended Use Case
Potassium Carbonate (K₂CO₃) Mild, heterogeneous, inexpensive.[2]Standard. Best for classical reflux in MeOH. Tolerates many functional groups.
Potassium Phosphate (K₃PO₄) Stronger basicity than carbonate.Microwave. Essential for rapid elimination steps in IPA solvents [1].
DBU / TBD Organic, soluble, non-nucleophilic.Specialized. Use when solubility is an issue or for solid-phase synthesis.
Sodium Hydride (NaH) Strong, harsh.Avoid. Often leads to polymerization or side reactions with sensitive aldehydes.
Solvent Systems

Solvent choice influences the equilibrium of the initial addition and the solubility of the base.

  • Methanol (MeOH): The classical solvent. Protic nature stabilizes the transition states and solvates K₂CO₃. Drawback: Slow reaction rates (4–8 hours).

  • Isopropanol (IPA): Higher boiling point than MeOH; excellent microwave absorber. Preferred for green chemistry protocols [2].

  • Ionic Liquids ([bmim]Br): Allows for recycling of the solvent system.[3][4] Often leads to higher yields due to stabilization of charged intermediates [3].

  • DME/THF: Aprotic solvents are generally inferior for the oxazole synthesis because they do not facilitate the proton transfer steps as well as alcohols, though they are used for the imidazole variation (with amines).

TosMIC Stoichiometry
  • Standard: 1.0 to 1.1 equivalents relative to aldehyde.[4]

  • Excess: Large excesses are unnecessary and complicate purification, as TosMIC decomposition products can co-elute with the oxazole.

Experimental Protocols

Protocol A: Classical Reflux (Robust & Scalable)

Best for: Large-scale synthesis (>5g) and substrates sensitive to high-energy conditions.

Materials:

  • Aryl Aldehyde (1.0 equiv)[4][1]

  • TosMIC (1.0 equiv)[1]

  • K₂CO₃ (1.1 - 1.5 equiv)

  • Methanol (Reagent Grade, 0.5 M concentration relative to aldehyde)

Procedure:

  • Setup: Charge a round-bottom flask with the aryl aldehyde and TosMIC in Methanol. Stir until dissolved.

  • Addition: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC.[4][1] The disappearance of the aldehyde is the primary indicator. TosMIC stains poorly; use UV or KMnO4.

  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (x3).[4]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry SAR, and electron-rich aldehydes that react slowly.

Materials:

  • Aryl Aldehyde (1.0 equiv)[4][1]

  • TosMIC (1.0 equiv)[1]

  • K₃PO₄ (2.0 equiv) — Critical: Using 1.0 equiv yields the oxazoline.[1][5][6][7]

  • Isopropanol (IPA)[1]

Procedure:

  • Setup: In a microwave-safe vial, combine aldehyde, TosMIC, and IPA.

  • Addition: Add K₃PO₄. Cap the vial.

  • Irradiation: Heat to 65°C at 350 W (power may vary by instrument) for 8–10 minutes [1].

  • Workup: Cool to room temperature. Pour into water. Since IPA is miscible with water, ensure sufficient dilution before extracting with EtOAc.

  • Purification: Often yields high purity (>90%) after simple aqueous workup. If necessary, pass through a short silica plug.

WorkflowSetupReagent Setup(Aldehyde + TosMIC + Base)ChoiceSelect MethodSetup->ChoiceRefluxMethod A: Reflux (MeOH)4-6 HoursChoice->RefluxScale > 5gMicrowaveMethod B: Microwave (IPA)8-10 Mins @ 65°CChoice->MicrowaveRapid SARCheckTLC/LCMS Check(Target: Disappearance of Aldehyde)Reflux->CheckMicrowave->CheckQuenchSolvent Removal & Aqueous WorkupCheck->QuenchCompletePurifyCrystallization orFlash ChromatographyQuench->Purify

Figure 2: Decision tree and workflow for selecting between Classical and Microwave protocols.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Product is Oxazoline (non-aromatic) Incomplete elimination.Increase base equivalents (e.g., from 1.0 to 2.0). Increase reaction temperature or time.
Low Yield with Electron-Rich Aldehydes Reduced electrophilicity of carbonyl.Switch to Microwave protocol (Method B) or use a higher boiling solvent (e.g., EtOH) to increase thermal energy.
Formation of Imidazoles Presence of ammonia or amines.[3][8][1][2][7][9]Ensure all glassware and solvents are amine-free. TosMIC + Aldehyde + Amine = Imidazole (Van Leusen Imidazole Synthesis).[8][2]
TosMIC Decomposition Acidic impurities or moisture.TosMIC is acid-sensitive.[8] Ensure the reaction environment remains basic throughout. Store TosMIC in a cool, dry place.

References

  • Saini, K., Raigar, A. K., & Rao, G. K. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.[1][7] ACS Omega, 5(43), 28239–28248. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds.[3][1][5][6][7][9] Tetrahedron Letters, 13(31), 3114–3118. [Link]

  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000).[9] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of 5-(2-chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 5-(2-chloro-6-fluorophenyl)oxazole. This molecule is a key heterocyclic intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The method was developed using a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution between the main analyte and its degradation products. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] The method was subsequently validated according to ICH Q2(R1) guidelines, demonstrating exceptional specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability analysis in a drug development environment.[3][4]

Introduction and Analyte Characterization

5-(2-chloro-6-fluorophenyl)oxazole is a halogenated heterocyclic compound. The oxazole ring system is a common scaffold in medicinal chemistry, valued for its ability to engage with biological targets through various non-covalent interactions.[5] Given its role as a potential building block for active pharmaceutical ingredients (APIs), ensuring its purity is a critical step to guarantee the safety and efficacy of the final drug product.[6][7] An effective analytical method must not only quantify the main compound but also separate and detect any process-related impurities or degradation products that may arise during synthesis or storage.[7]

The initial step in method development involves understanding the analyte's physicochemical properties, which dictate the chromatographic strategy.

Table 1: Physicochemical Properties of 5-(2-chloro-6-fluorophenyl)oxazole (Estimated)

PropertyValue/ObservationRationale for HPLC Method
Structure Halogenated aromatic oxazoleThe presence of aromatic rings and heteroatoms suggests strong UV absorbance, making UV detection a suitable choice.[8]
Polarity Moderately non-polarA reversed-phase HPLC mode, which separates compounds based on hydrophobicity, is the logical starting point.[9] A C18 or C8 column is expected to provide adequate retention.
Solubility Soluble in common organic solvents (Acetonitrile, Methanol)Facilitates sample and standard preparation. Acetonitrile and methanol are excellent mobile phase solvents for reversed-phase HPLC.[10]
UV Absorbance (λmax) Determined to be ~265 nmProvides the optimal wavelength for detection, ensuring high sensitivity for the analyte and its potential impurities.[11]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: HPLC-grade acetonitrile (ACN), reagent-grade water (18.2 MΩ·cm), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

  • Reference Standard: 5-(2-chloro-6-fluorophenyl)oxazole, >99.5% purity.

Protocol: Determination of Maximum Absorbance (λmax)

The causality behind this step is to ensure maximum detection sensitivity. Operating at the λmax minimizes noise and provides the best signal for low-level impurities.[8]

  • Prepare a stock solution of the reference standard at approximately 100 µg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of ~10 µg/mL using the same diluent.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm against a blank of acetonitrile.[12]

  • Identify the wavelength of maximum absorbance. For 5-(2-chloro-6-fluorophenyl)oxazole, the λmax was determined to be approximately 265 nm, corresponding to π → π* electronic transitions within the conjugated system.[8][13]

HPLC Method Development and Optimization

The goal of method development is to achieve a "stability-indicating" method, which is defined as a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[2][14]

Rationale for Chromatographic Choices
  • Stationary Phase: A C18 column was selected as the primary choice due to the moderately non-polar nature of the analyte. The C18 alkyl chains provide a hydrophobic surface that interacts with the analyte, retaining it based on its hydrophobicity. This is the most common and versatile stationary phase in reversed-phase HPLC.[9]

  • Mobile Phase: A combination of water and a miscible organic solvent is standard for reversed-phase chromatography.[15] Acetonitrile was chosen over methanol as it typically provides lower backpressure and better UV transparency.

  • Elution Mode (Gradient): A gradient elution was selected over an isocratic one. Causality: Purity methods must be capable of eluting a wide range of potential impurities, from polar starting materials to non-polar byproducts. An isocratic method optimized for the main peak might cause highly retained impurities to elute very late or not at all, while polar impurities may elute in the solvent front unresolved. A gradient elution, which involves increasing the organic solvent concentration over time, ensures that both polar and non-polar impurities are eluted as sharp, well-defined peaks within a reasonable runtime.[10]

Optimization Workflow

The method development process is an iterative cycle of testing and refinement to achieve optimal separation.

G cluster_MD Method Development Workflow Start Analyte Characterization (Polarity, λmax) Scouting Initial Scouting Runs (C18 Column, ACN/H₂O Gradient) Start->Scouting Select Initial Conditions Optimize Optimize Gradient Profile (Slope, Time) Scouting->Optimize Evaluate Peak Shape & Resolution FineTune Fine-Tune Parameters (Flow Rate, Temp) Optimize->FineTune Improve Efficiency & Runtime ForcedDeg Forced Degradation Study (Stress Testing) FineTune->ForcedDeg Challenge Specificity Finalize Finalize Method & Define System Suitability ForcedDeg->Finalize Confirm Stability- Indicating Nature

Caption: HPLC Method Development and Optimization Workflow.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the purity analysis.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products and demonstrating that the method can resolve them from the main analyte peak.[1][14] The target degradation for each condition is typically between 5-20%.[1][16]

G cluster_FD Forced Degradation Study Protocol Analyte 5-(2-chloro-6-fluorophenyl)oxazole Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Analyte->Oxidative Thermal Thermal Stress (80°C, Solid State) Analyte->Thermal Photolytic Photolytic Stress (ICH Q1B Conditions) Analyte->Photolytic Analysis Analyze All Samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for the Forced Degradation Study.

  • Preparation: Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Expose the solid analyte powder to 80°C in an oven for 48 hours. Dissolve the stressed powder and dilute to ~100 µg/mL.

  • Photolytic Degradation: Expose the solid analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] Dissolve and dilute to ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. The use of a DAD allows for peak purity analysis, confirming that the main analyte peak is spectrally homogeneous and free from co-eluting impurities.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities.Analyze blank, placebo (if applicable), and forced degradation samples.Analyte peak is well-resolved from all degradation peaks (Resolution > 2.0). No interference at the analyte retention time.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.[3][6]Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Calculated based on the standard deviation of the response and the slope of the linearity curve.Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase composition (±2% organic).System suitability parameters remain within limits. Peak retention time shift is acceptable.
Protocol: System Suitability Test (SST)

The SST is an integral part of the analytical procedure. It is performed before running any samples to ensure the chromatographic system is performing adequately.

  • Inject the diluent (blank) once to ensure no carryover or contamination.

  • Inject a standard solution (e.g., 100 µg/mL) five times.

  • Calculate the acceptance criteria based on the five replicate injections.

Table 4: System Suitability Criteria

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.

Conclusion

A highly specific, linear, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of purity of 5-(2-chloro-6-fluorophenyl)oxazole. The gradient method effectively separates the main component from all degradation products generated during forced degradation studies, confirming its suitability for stability testing. The validation results meet the stringent requirements of the ICH guidelines, establishing the method as reliable for routine quality control analysis and stability monitoring in a pharmaceutical development and manufacturing setting.

References

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • ResearchGate. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubChem. (5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. [Link]

  • LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MDPI. (2023). Novel 5-Aryl-[1][9][18]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC. (2016). Detection of Organic Compounds in Water by an Optical Absorbance Method. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • ResearchGate. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

  • ResearchGate. (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • MSU Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Crystallization solvents for purifying phenyl oxazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Solvents for High-Purity Phenyl Oxazole Intermediates

Part 1: Introduction & Strategic Context

Phenyl oxazole intermediates—such as 2,5-diphenyloxazole (PPO) , POPOP , and pharmaceutical scaffolds like Oxaprozin or Valdecoxib —are critical structural motifs in scintillator materials, fluorescent probes, and COX-2 inhibitors. Their purification presents a unique challenge: these compounds often possess low melting points (e.g., PPO mp ~72°C) and moderate polarity, making them prone to "oiling out" rather than crystallizing, especially in the presence of lipophilic impurities.

This guide moves beyond generic solvent lists to provide a mechanistically grounded protocol for selecting crystallization solvents. The goal is to achieve >99.5% purity (HPLC) with high recovery yields (>90%), suitable for downstream GMP synthesis or optical applications.

Part 2: Solvent Selection Mechanics

The solubility of phenyl oxazoles is governed by two dominant interactions:


-

stacking
(phenyl rings) and dipole-dipole/H-bonding (oxazole nitrogen/oxygen).
The Primary Candidate: Toluene (The "Workhorse")
  • Mechanism: Toluene interacts favorably with the phenyl substituents via

    
    -stacking but does not form strong hydrogen bonds with the oxazole core. This creates a steep solubility curve: high solubility at boiling (110°C) and significantly lower solubility at room temperature (25°C).
    
  • Application: Best for bulk removal of non-polar byproducts and tarry residues.

  • Evidence: Industrial patents for PPO production cite Toluene as yielding 96.7% recovery with >99.8% purity, outperforming methanol in single-pass yields.

The Polishing Candidate: Lower Alcohols (Methanol/Ethanol)
  • Mechanism: Alcohols interact with the oxazole nitrogen (H-bond acceptor).

  • Application: Effective for removing inorganic salts or very polar synthetic byproducts. However, recovery yields are often lower (~60-70%) due to higher solubility at low temperatures unless an antisolvent (water) is used.

Binary Systems (Antisolvent Strategies)
  • Ethanol/Water: Classic "dissolve-and-precipitate" for thermally sensitive derivatives.

  • Toluene/Hexane: Used when the compound is too soluble in Toluene alone even at low temperatures.

Part 3: Comparative Solvent Data

Solvent SystemRoleDissolution Temp (

)
Crystallization Temp (

)
Recovery PotentialRisk Factor
Toluene Primary 100–110°C0–25°CHigh (>90%)Product degradation if

> MP
Methanol Secondary60–65°C-20–0°CModerate (60-70%)Low yield without antisolvent
Ethyl Acetate/Hexane Alternative70°C25°CModerateOiling out is common
IPA/Water (1:1) Polishing80°C4°CHighHydrate formation

Part 4: Detailed Experimental Protocols

Protocol A: High-Recovery Crystallization (Toluene System)

Best for: 2,5-diphenyloxazole (PPO) and stable intermediates.

Step 1: Dissolution

  • Charge the crude phenyl oxazole solid into a reactor.

  • Add Toluene at a ratio of 4:1 (w/w) (Solvent:Solid).

    • Note: If the crude is highly impure, add Activated Carbon (1% w/w) at this stage to remove colored oligomers.

  • Heat the mixture to 100–110°C under reflux with vigorous agitation (200 RPM).

  • Hold for 30–60 minutes to ensure complete dissolution.

Step 2: Hot Filtration (Critical)

  • While maintaining

    
    , filter the solution through a pre-heated sintered glass funnel or sparkler filter (0.5 µm pore size) to remove carbon and mechanical impurities.
    
  • Why: Cooling during filtration will cause premature precipitation on the filter media.

Step 3: Controlled Cooling

  • Transfer filtrate to a clean crystallizer.

  • Ramp 1: Cool from 100°C to 60°C at a rate of 10°C/hour .

    • Seeding: If the solution is clear at 75°C, add 0.1% pure seed crystals to prevent super-saturation and oiling out.

  • Ramp 2: Once nucleation is visible (cloud point), increase cooling rate to 20°C/hour until reaching 25°C.

  • Hold at 25°C for 2 hours to maximize yield.

Step 4: Isolation

  • Filter the white crystalline solid.

  • Wash the cake with 1 bed volume of cold Toluene (0°C) .

  • Dry under vacuum at 40–50°C.

Protocol B: Anti-Solvent "Crash" Crystallization (Ethanol/Water)

Best for: Thermally labile derivatives or removing inorganic salts.

  • Dissolve crude solid in Ethanol (95%) at 60°C (Ratio 3:1 v/w).

  • Filter hot to remove insolubles.

  • Slowly add Deionized Water (Antisolvent) dropwise to the hot solution until a persistent turbidity is observed.

  • Re-heat slightly to clear the solution (dissolve the haze).

  • Allow to cool slowly to room temperature undisturbed.

  • Result: High-purity needles or plates.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent screening and the crystallization process flow.

CrystallizationWorkflow Start Crude Phenyl Oxazole SolubilityCheck Solubility Screening (100 mg scale) Start->SolubilityCheck Decision Is MP < 80°C? SolubilityCheck->Decision RouteA Route A: Toluene System (High Temp Stability) Decision->RouteA No (Stable) RouteB Route B: EtOH/Water (Thermally Labile) Decision->RouteB Yes (Low MP) ProcessA1 Dissolve at 110°C (4:1 Solvent Ratio) RouteA->ProcessA1 ProcessB1 Dissolve in EtOH at 60°C RouteB->ProcessB1 ProcessA2 Hot Filtration (Remove Carbon/Mech Impurities) ProcessA1->ProcessA2 ProcessA3 Controlled Cooling (Seed at 75°C) ProcessA2->ProcessA3 Result Pure Crystals (>99.5% HPLC) ProcessA3->Result OilingOut Issue: Oiling Out? ProcessA3->OilingOut ProcessB2 Add Water (Antisolvent) until Turbidity ProcessB1->ProcessB2 ProcessB2->Result OilingOut->ProcessA3 Remedy: Add Seed Reduce Cooling Rate

Caption: Decision matrix and process flow for purifying phenyl oxazole intermediates, distinguishing between high-temperature (Toluene) and anti-solvent (EtOH/Water) routes.

Part 6: Troubleshooting & Critical Control Points

  • Oiling Out (Liquid-Liquid Phase Separation):

    • Cause: The solution enters the "metastable zone" too deeply before nucleation occurs, or the melting point of the solid is depressed by impurities/solvent.

    • Fix: Use Seeding . Add 0.1–0.5% of pure crystals at 5–10°C below the saturation temperature. Do not crash cool.

  • Polymorph Control:

    • Phenyl oxazoles can exhibit polymorphism.[1] Toluene generally favors the thermodynamically stable form due to the slow cooling process. Rapid precipitation (e.g., dumping into water) often yields metastable or amorphous forms which are harder to filter.

  • Color Removal:

    • Oxazoles are often used for optical properties; even trace yellowing is unacceptable. If Toluene recrystallization doesn't remove color, a pre-pass through a Silica Gel pad (eluting with Hexane/DCM) before the final crystallization is recommended.

References

  • Preparation method of 2,5-diphenyloxazole (Patent CN104327005B).
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solubility and fluorescence lifetime of 2,5-diphenyloxazole... in water–ethanol solvent systems. ResearchGate. [Link]

  • Novel Oxaprozin Cocrystals/Salts: Solubility Enhancement. ACS Crystal Growth & Design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Overview of the Synthesis: The Van Leusen Oxazole Synthesis

The most direct and widely applicable method for synthesizing 5-substituted oxazoles, such as 5-(2-chloro-6-fluorophenyl)oxazole, is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, in the presence of a base.[1][2]

The general mechanism proceeds through the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the desired aromatic oxazole ring.[1]

Van_Leusen_Mechanism TosMIC Tos-CH2-NC TosMIC_Anion Tos-CH(-)-NC TosMIC->TosMIC_Anion Base Base (e.g., K2CO3) Base->TosMIC Deprotonation Adduct Intermediate Adduct TosMIC_Anion->Adduct Nucleophilic Attack Aldehyde 2-Cl-6-F-Ph-CHO Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-(2-chloro-6-fluorophenyl)oxazole Oxazoline->Product Elimination TosH - TosH

Caption: General mechanism of the Van Leusen oxazole synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole, providing potential causes and actionable solutions.

Q1: I am observing a low or no yield of the desired product. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Ineffective Deprotonation of TosMIC The reaction is initiated by the deprotonation of TosMIC. If the base is weak, old, or hydrated, the concentration of the reactive TosMIC anion will be insufficient.Use a fresh, anhydrous, and appropriately strong base. Potassium carbonate (K₂CO₃) is commonly used, but for a less reactive aldehyde, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF might be necessary. Ensure the base is properly stored to prevent moisture absorption.
Poor Quality of Starting Materials Impurities in the 2-chloro-6-fluorobenzaldehyde or TosMIC can interfere with the reaction, leading to side products or inhibition of the desired pathway.Use high-purity starting materials. 2-chloro-6-fluorobenzaldehyde can be purified by distillation or column chromatography if necessary. TosMIC is generally a stable solid but should be stored in a desiccator.
Suboptimal Reaction Temperature The reaction may require a specific temperature to proceed at an optimal rate. Room temperature might be insufficient for the cyclization and elimination steps, especially with a sterically hindered aldehyde.If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like methanol or ethanol is a common strategy. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
Steric Hindrance from the Aldehyde The ortho-substituents (chloro and fluoro groups) on the benzaldehyde can sterically hinder the approach of the TosMIC anion to the carbonyl carbon, slowing down the reaction rate.Increase the reaction time and/or temperature. Consider using a less sterically demanding base if possible. Microwave-assisted synthesis has been shown to be effective in overcoming steric hindrance and accelerating reaction rates in some Van Leusen syntheses.[1]

Q2: My reaction mixture shows the formation of significant byproducts. How can I minimize them?

Potential Causes & Solutions:

Side Product/Issue Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to factors mentioned in Q1.Refer to the solutions for low yield, focusing on optimizing the base, temperature, and reaction time.
Formation of a 4-alkoxy-2-oxazoline This byproduct can form when using an excess of a primary alcohol (e.g., methanol) as the solvent. The alcohol can be incorporated into the intermediate.Carefully control the amount of alcohol used. While it can facilitate the reaction, using it as a co-solvent with another aprotic solvent (like THF or DME) in controlled amounts (1-2 equivalents) can minimize this side reaction.
Polymerization of the Aldehyde Aldehydes, particularly activated ones, can undergo self-condensation or polymerization under basic conditions.Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. Maintaining a low concentration of the free aldehyde can suppress polymerization.

Frequently Asked Questions (FAQs)

Q3: What is the recommended experimental procedure for the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole?

Experimental Protocol:

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv).

  • Add anhydrous methanol (10-20 mL).

  • To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress by TLC. The reaction time can vary (typically 4-12 hours).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-chloro-6-fluorophenyl)oxazole.

Caption: Experimental workflow for the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.

Q4: How do the electronic properties of 2-chloro-6-fluorobenzaldehyde influence the reaction?

The chloro and fluoro groups are both electron-withdrawing. This has two main effects:

  • Activation of the Carbonyl Group: The electron-withdrawing nature of the halogens makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the deprotonated TosMIC. This can increase the reaction rate compared to an unsubstituted or electron-rich benzaldehyde.

  • Stabilization of Intermediates: The electron-withdrawing groups can influence the stability of intermediates in the reaction pathway.

Q5: What are the best methods for purifying the final product?

Column chromatography on silica gel is the most common and effective method for purifying 5-aryloxazoles.

  • Eluent System: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the product.

  • TLC Monitoring: Use TLC to determine the appropriate solvent system and to track the separation during chromatography. The product spot can be visualized under UV light.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be performed for further purification.

Q6: What analytical techniques are recommended for characterizing the product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The proton NMR spectrum of a related compound, 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, shows signals in the aromatic region characteristic of the 2-chloro-6-fluorophenyl group.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, though it is less definitive for structure elucidation than NMR.

  • Melting Point: For solid products, a sharp melting point is an indicator of purity.

By understanding the key parameters of the Van Leusen oxazole synthesis and anticipating the specific challenges posed by the 2-chloro-6-fluorobenzaldehyde substrate, you can effectively troubleshoot your experiments and improve the yield and quality of your target molecule.

References

  • CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents.
  • WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents.
  • international application published under the patent cooperation treaty (pct) - Googleapis.com. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • Van Leusen reaction - Grokipedia. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Selected Publications and Patents from 2005–2019 - Curia Global. Available at: [Link]

  • Van Leusen Reaction - SynArchive. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. Available at: [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure. Available at: [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. Available at: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. Available at: [Link]

  • Van Leusen Imidazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - ResearchGate. Available at: [Link]

  • Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates - PubMed. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. Available at: [Link]

  • Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver... - ResearchGate. Available at: [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]

  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. Available at: [Link]

Sources

Minimizing side reactions in 2-chloro-6-fluorobenzaldehyde condensations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions with 2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing molecules using this versatile but reactive building block. Here, we move beyond simple protocols to dissect the "why" behind common experimental challenges, providing you with the expert insights needed to minimize side reactions and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using 2-chloro-6-fluorobenzaldehyde in base-catalyzed condensations?

When working with 2-chloro-6-fluorobenzaldehyde under basic conditions, three principal side reactions can compromise the yield and purity of your target molecule:

  • The Cannizzaro Reaction: This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as 2-chloro-6-fluorobenzaldehyde, in the presence of a strong base.[1] One molecule of the aldehyde is reduced to the corresponding alcohol (2-chloro-6-fluorobenzyl alcohol), while a second molecule is oxidized to the carboxylate salt (2-chloro-6-fluorobenzoate).

  • Oxidation to Carboxylic Acid: Like many aldehydes, 2-chloro-6-fluorobenzaldehyde is susceptible to air oxidation, forming 2-chloro-6-fluorobenzoic acid.[2] This impurity can be present in aged starting material and can also form during the reaction if not performed under an inert atmosphere. The resulting acid can neutralize the basic catalyst, thereby stalling the desired condensation reaction.

  • Michael Addition: In the context of a Knoevenagel condensation, the desired α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the nucleophile (the active methylene compound), leading to the formation of a higher molecular weight byproduct.[3] This is more prevalent with longer reaction times or an excess of the nucleophile.[3]

Q2: Why is the Cannizzaro reaction a specific concern for 2-chloro-6-fluorobenzaldehyde, and how is it triggered?

The Cannizzaro reaction is a significant challenge because 2-chloro-6-fluorobenzaldehyde lacks protons on the carbon adjacent to the carbonyl group (the α-carbon). In aldehydes that do have α-protons, a base will preferentially abstract one of these acidic protons to form an enolate, initiating reactions like aldol condensations.[4] Since no such protons are available on 2-chloro-6-fluorobenzaldehyde, a strong base (like NaOH or KOH) will attack the electrophilic carbonyl carbon directly.[5][6] This leads to a tetrahedral intermediate that can transfer a hydride ion to another aldehyde molecule, resulting in the characteristic disproportionation into an alcohol and a carboxylic acid.

The key takeaway is that strong bases promote the Cannizzaro reaction .[7] Therefore, controlling the basicity of the reaction is the most critical factor in its prevention.

Q3: My starting material has been on the shelf for a while. How can I check for and remove the 2-chloro-6-fluorobenzoic acid impurity before starting my reaction?

Oxidation to the corresponding benzoic acid is a common issue.[2] The presence of this acidic impurity can be detected by techniques like NMR (a broad singlet for the carboxylic acid proton) or by simply dissolving a sample in a solvent and checking the pH. To purify the aldehyde before use, a simple acid-base extraction is highly effective.

Protocol: Purification of 2-Chloro-6-fluorobenzaldehyde

  • Dissolve the aldehyde in a suitable organic solvent like dichloromethane or diethyl ether.

  • Wash the organic solution with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[2] The acidic impurity will be converted to its water-soluble sodium salt and move to the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any residual carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filter and remove the solvent under reduced pressure. It is advisable to add a radical inhibitor like hydroquinone or catechol if you plan to store the purified aldehyde.[2]

Troubleshooting Guide: From Problem to Solution

Problem 1: My yield is very low, and my workup has isolated significant amounts of 2-chloro-6-fluorobenzyl alcohol and 2-chloro-6-fluorobenzoic acid.
  • Diagnosis: You are observing the classic products of a Cannizzaro reaction. The base you used was likely too strong, favoring the disproportionation pathway over your desired condensation.

  • Causality Analysis: Strong inorganic bases like NaOH and KOH provide a high concentration of hydroxide ions, which readily attack the carbonyl carbon of the aldehyde. This initiates the hydride transfer mechanism characteristic of the Cannizzaro reaction, outcompeting the deprotonation of your (likely less acidic) active methylene compound.

  • Solution Pathway:

    • Switch to a Weaker Base: The cornerstone of preventing the Cannizzaro reaction is to use a milder, organic base. For Knoevenagel condensations, catalysts like piperidine or ammonium acetate are highly effective.[3][8] These bases are strong enough to deprotonate common active methylene compounds (like malononitrile or ethyl cyanoacetate) but not strong enough to initiate the Cannizzaro reaction at a significant rate.[7]

    • Control Stoichiometry: Use only a catalytic amount of the base (typically 0.1 equivalents).[3] Using a full equivalent or more of a strong base is a common cause of this side reaction.

    • Temperature Management: Although some condensations require heat, excessive temperatures can accelerate the Cannizzaro reaction. Monitor your reaction and use the minimum temperature necessary to achieve a reasonable rate.[3]

The choice of base dictates the dominant reaction pathway.

G Aldehyde 2-Chloro-6-fluorobenzaldehyde WeakBase Weak Base (e.g., Piperidine) StrongBase Strong Base (e.g., NaOH) Aldehyde->StrongBase 2 equivalents ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->WeakBase KnoevenagelProduct Desired Condensation Product (α,β-Unsaturated) WeakBase->KnoevenagelProduct Favored Pathway CannizzaroProducts Cannizzaro Products (Alcohol + Carboxylic Acid) StrongBase->CannizzaroProducts Side Reaction Michael_Addition cluster_step2 Step 2: Michael Addition (Side Reaction) RCHO Aldehyde Product →   Knoevenagel Product (α,β-Unsaturated) CH2Z2 +   Active Methylene Michael_Product →   Michael Adduct (Higher MW Impurity) Side_CH2Z2 +   Active Methylene (Excess)

Sources

Technical Support Center: Optimizing Reaction Temperature for Oxazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the fine art and science of oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the oxazole ring. The cyclization step, often a dehydration reaction, is critically dependent on temperature. A well-chosen thermal profile can be the difference between a high-yielding, clean reaction and a complex mixture that is difficult to purify.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing targeted solutions to improve your reaction outcomes.

Question 1: My reaction is yielding very little or no desired oxazole product, and I see a lot of my starting material remaining. What's going on?

Answer: This common issue typically points to insufficient activation energy for the cyclodehydration step. The temperature of your reaction is likely too low to overcome the energy barrier for ring closure.

Potential Causes and Solutions:

  • Insufficient Thermal Energy: The most straightforward reason for a stalled reaction is inadequate heat. The activation energy for the intramolecular cyclization and subsequent dehydration can be significant.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] Be cautious not to overshoot, as this can lead to side product formation.

      • Optimize Your Heating Method: Ensure uniform heating. An oil bath or a heating mantle with good stirring is superior to a hot plate alone. For very high temperatures, a sand bath can be effective.

      • Consider Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times by efficiently heating the reaction mixture, often leading to higher yields and cleaner profiles.[2][3] Microwave-assisted syntheses have been reported at temperatures ranging from 65°C to 120°C.[4][5][6]

  • Inefficient Dehydrating Agent at the Chosen Temperature: The activity of your cyclodehydrating agent is temperature-dependent. A milder reagent may require higher temperatures to be effective.

    • Troubleshooting Steps:

      • Review Reagent-Temperature Compatibility: Consult the literature for the typical operating temperature range of your chosen dehydrating agent (e.g., H₂SO₄, PPA, POCl₃, TFAA).[2][7][8] For instance, classic Robinson-Gabriel synthesis using sulfuric acid might require temperatures of 90-100°C.[2]

      • Switch to a More Potent Reagent: If increasing the temperature is not viable due to substrate sensitivity, consider a more powerful dehydrating agent that can operate at lower temperatures.[1][2]

Question 2: My reaction is producing the oxazole, but I'm also getting significant charring and a host of unidentified side products.

Answer: This is a classic sign that your reaction temperature is too high, leading to decomposition of your starting materials, intermediates, or even the desired oxazole product.[2] While oxazoles are generally thermally stable, the harsh conditions of the synthesis can be problematic.[9][10]

Potential Causes and Solutions:

  • Thermal Decomposition: Many organic molecules have a temperature threshold beyond which they begin to break down. This is especially true in the presence of strong acids, which are common in oxazole syntheses.[2]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most critical step. Reduce the temperature in 10-20 °C increments to find a balance between a reasonable reaction rate and minimized decomposition.[2]

      • Reduce Reaction Time: Monitor the reaction closely. As soon as a satisfactory amount of product has formed (or the starting material is consumed), work up the reaction. Prolonged heating, even at a moderate temperature, can increase the likelihood of side product formation.[2]

      • Choose a Milder Dehydrating Agent: Strong acids like concentrated sulfuric acid are notorious for causing charring at elevated temperatures.[2][7] Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) are often cleaner alternatives that may allow for lower reaction temperatures.[2]

  • Kinetic vs. Thermodynamic Control: At higher temperatures, you may be shifting the reaction from kinetic to thermodynamic control, which could favor an undesired but more stable side product.[11][12]

    • Troubleshooting Steps:

      • Run a Temperature Screen: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal window where the desired kinetic product is formed selectively.

Question 3: I'm observing the formation of an unexpected isomer or a rearranged product instead of my target oxazole.

Answer: Temperature can influence the regioselectivity of the ring closure and can also provide the necessary energy for undesired rearrangement pathways.

Potential Causes and Solutions:

  • Competing Cyclization Pathways: For unsymmetrical precursors, there might be multiple possible cyclization pathways leading to different isomers. Temperature can influence the ratio of these products.

    • Troubleshooting Steps:

      • Lower Temperature for Higher Selectivity: Often, lower temperatures favor the kinetically preferred product, which may be the desired isomer. Reactions under kinetic control are typically run at lower temperatures.[12]

      • Solvent and Reagent Optimization: The choice of solvent and dehydrating agent can also influence selectivity. A systematic optimization of these parameters in conjunction with temperature is recommended.

  • Acid-Catalyzed Rearrangements: At elevated temperatures, acid-catalyzed rearrangements of intermediates or the final product can occur.

    • Troubleshooting Steps:

      • Use Milder Acidic Conditions: Switch from a strong mineral acid to a milder alternative like trifluoroacetic anhydride (TFAA) or employ a two-step approach with a reagent like Dess-Martin periodinane followed by a milder cyclodehydration.[2]

      • Buffer the Reaction: In some cases, the addition of a non-nucleophilic base can temper the acidity of the medium, preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for oxazole ring closure reactions?

A1: There is no single answer, as the optimal temperature depends heavily on the specific synthetic method and the substrates involved. However, here are some general guidelines:

Synthesis MethodTypical Temperature RangeNotes
Robinson-Gabriel 90 °C to 150 °CHighly dependent on the dehydrating agent. H₂SO₄ often requires higher temperatures.[2][13]
Fischer Oxazole Synthesis 0 °C to Room TemperatureThis method often proceeds under milder conditions, typically involving bubbling dry HCl gas through an ethereal solution at low temperatures.[8][14]
Van Leusen Synthesis Room Temperature to RefluxOften carried out in methanol at reflux when using K₂CO₃.[15]
Microwave-Assisted 60 °C to 120 °CCan significantly reduce reaction times and often uses lower bulk temperatures than conventional heating.[4][5][6]

Q2: How does temperature influence the rate and selectivity of oxazole formation?

A2: Temperature has a dual role. According to the Arrhenius equation, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, excessively high temperatures can decrease selectivity by providing enough energy to overcome the activation barriers for multiple competing side reactions, leading to a broader product distribution. It can also lead to decomposition.[2]

Q3: What are the tell-tale signs of thermal decomposition during my reaction?

A3: The most obvious sign is a change in the color of the reaction mixture, often darkening to brown or black, which indicates charring or polymerization.[2] You may also observe the formation of insoluble tar-like materials. On your TLC plate, you might see a streak of inseparable products at the baseline or multiple new spots that are difficult to characterize.

Q4: Can I use microwave heating to optimize the temperature for my oxazole synthesis?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for optimizing reaction conditions.[3] It allows for rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles.[2][16] Many modern protocols for oxazole synthesis utilize microwave heating.[4][5]

Experimental Protocols

Protocol 1: Temperature Screening for a Robinson-Gabriel Synthesis

This protocol outlines a method for finding the optimal temperature for the cyclodehydration of a 2-acylamino-ketone using polyphosphoric acid (PPA).

  • Preparation: In three separate, dry reaction vials equipped with small magnetic stir bars, place the 2-acylamino-ketone (e.g., 50 mg, 1.0 eq).

  • Reagent Addition: To each vial, add polyphosphoric acid (e.g., 10x the weight of the substrate).

  • Temperature Control: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths pre-heated to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).

  • Monitoring: Stir the reactions and monitor their progress every 30 minutes by taking a small aliquot, quenching it with ice-water, extracting with ethyl acetate, and analyzing by TLC.

  • Analysis: Compare the TLC plates for the consumption of starting material and the formation of the desired oxazole product versus any byproducts at each temperature. The optimal temperature will show a good conversion to the product with minimal side product formation.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent.[2]

Protocol 2: Microwave-Assisted Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole using microwave irradiation.

  • Preparation: In a 10 mL microwave reaction vial, combine the aldehyde (1.0 mmol, 1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous methanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 80 °C, the power to 300 W, and the reaction time to 10 minutes with stirring.

  • Monitoring: After the initial run, cool the vial and check the reaction progress by TLC. If the reaction is incomplete, you can irradiate for another 5-10 minutes.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[15]

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

G cluster_start cluster_issue cluster_paths cluster_solutions_low_yield cluster_solutions_side_products cluster_solutions_isomer cluster_end start Reaction Setup issue Analyze Reaction Outcome (TLC, LC-MS) start->issue low_yield Low/No Yield (Starting Material Remains) issue->low_yield Incomplete? side_products Charring/Side Products issue->side_products Impure? isomer Isomer Formation issue->isomer Wrong Isomer? complete Clean, Complete Reaction issue->complete Optimal? increase_temp Increase Temperature low_yield->increase_temp stronger_reagent Use Stronger Dehydrating Agent low_yield->stronger_reagent use_microwave Consider Microwave low_yield->use_microwave decrease_temp Decrease Temperature side_products->decrease_temp reduce_time Reduce Reaction Time side_products->reduce_time milder_reagent Use Milder Dehydrating Agent side_products->milder_reagent lower_temp_selectivity Lower Temp for Selectivity isomer->lower_temp_selectivity optimize_reagents Optimize Solvents/Reagents isomer->optimize_reagents end_product Optimized Oxazole Product complete->end_product increase_temp->end_product stronger_reagent->end_product use_microwave->end_product decrease_temp->end_product reduce_time->end_product milder_reagent->end_product lower_temp_selectivity->end_product optimize_reagents->end_product G cluster_temp cluster_outcome temp Low Temperature Optimal Temperature High Temperature outcome_low Low/No Reaction (Kinetic Barrier Not Met) temp:low->outcome_low outcome_med High Yield of Desired Product (Optimal Rate & Selectivity) temp:med->outcome_med outcome_high Decomposition & Side Products (Undesired Pathways Activated) temp:high->outcome_high

Caption: The effect of temperature on the outcome of oxazole ring closure reactions.

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem. (2025). Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. BenchChem.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Unknown. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Unknown.
  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
  • ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • PMC. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC.
  • BenchChem. (2025). "Side reactions in the Robinson-Gabriel synthesis of oxazoles". BenchChem.
  • SSRN.
  • Unknown.
  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia.
  • Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results, 13(Special Issue 4), 1097.
  • MDPI.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.
  • ResearchGate. (2025, September 30). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
  • SynArchive. Robinson-Gabriel Synthesis. SynArchive.
  • PMC. (2025, March 5).
  • LOCKSS. (1993).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Prezi. Synthesis of Oxazole. Prezi.
  • DRS@nio.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Journal of Synthetic Chemistry. (2023, October 17). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia.
  • Unknown. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Unknown.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University.
  • Unknown. (2024, December 3). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]. Unknown.
  • RSC Publishing.
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • CUTM Courseware. Oxazole. CUTM Courseware.
  • TSI Journals.
  • Unknown. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Unknown.
  • BenchChem.

Sources

Technical Support Center: Purification Strategies for Van Leusen Oxazole Syntheses

[1][2]

Topic: Removing Unreacted TosMIC from Oxazole Reaction Mixtures Ticket ID: #OXZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

The Problem: You have performed a Van Leusen oxazole synthesis, but unreacted Tosylmethyl Isocyanide (TosMIC) persists in your crude mixture. It often co-elutes with your product on silica gel or streaks, contaminating the final compound.

The Science: TosMIC (

11chemical basicity

neutral/weakly acidic

Quick Diagnostic Table:

FeatureTosMIC5-Substituted OxazoleSeparation Strategy
Basicity Neutral / Weak C-H AcidWeak Base (protonates with HCl)Acid-Base Extraction (Primary)
Acid Stability Hydrolyzes to FormamideGenerally Stable (short exposure)Hydrolytic Quench
Polarity Moderate (EtOAc soluble)Moderate to HighChromatography (Secondary)

Part 1: The "Catch and Release" Protocol (Acid-Base Extraction)

Best For: Stable 5-substituted oxazoles (alkyl/aryl).[1] Mechanism: This method chemically separates the species by converting the oxazole into a water-soluble salt (oxazolium), while TosMIC remains in the organic phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.[1]

  • The "Catch" (Acid Extraction):

    • Add 1.0 M HCl (aq) to the separatory funnel (Volume: 1:1 ratio with organic layer).

    • Shake vigorously for 1-2 minutes.

    • Self-Validating Check: The oxazole is now protonated and resides in the Aqueous Layer (Bottom). TosMIC remains in the Organic Layer (Top).

  • Phase Separation:

    • Drain the aqueous layer into a clean flask labeled "Product Fraction".

    • Keep the organic layer in the funnel.

  • The Wash:

    • Add a fresh portion of 1.0 M HCl to the organic layer (to capture any residual oxazole). Shake and drain into the "Product Fraction".

    • Discard the Organic Layer (contains TosMIC and non-basic impurities) into appropriate hazardous waste (Cyanide/Isocyanide protocol).

  • The "Release" (Basification):

    • Cool the "Product Fraction" (aqueous) in an ice bath (exothermic reaction risk).[1][2]

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH > 9.[1]

    • Visual Cue: The solution will turn cloudy/milky as the neutral oxazole precipitates or oils out.

  • Final Extraction:

    • Extract the now-basic aqueous mixture with EtOAc (3x).[1]

    • Combine organics, dry over

      
      , and concentrate.
      
Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Oxazole + TosMIC)DissolveDissolve in EtOAcStart->DissolveAddAcidAdd 1M HCl(Partition)Dissolve->AddAcidOrgLayerOrganic Layer(Contains TosMIC)AddAcid->OrgLayerTop LayerAqLayerAqueous Layer(Contains Oxazolium Salt)AddAcid->AqLayerBottom LayerWasteDiscard to WasteOrgLayer->WasteBasifyBasify with NaOH/NaHCO3(pH > 9)AqLayer->BasifyFinalExtractExtract with EtOAcConcentrateBasify->FinalExtractPureProductPure OxazoleFinalExtract->PureProduct

Figure 1: The "Catch and Release" Acid-Base Extraction workflow for separating basic oxazoles from neutral TosMIC.

Part 2: Solid-Phase Scavenging (Advanced)

Best For: High-throughput synthesis or acid-sensitive substrates where liquid-liquid extraction is too harsh.[1]

The Solution: Use a Strong Cation Exchange (SCX) cartridge. This is the solid-phase equivalent of the acid-base extraction.[1]

  • Load: Dissolve crude in MeOH/DCM (1:1) and pass through a pre-conditioned SCX column (sulfonic acid resin).[1]

  • Catch: The oxazole binds to the sulfonic acid sites. TosMIC flows through.[3][1][4][5][6][7][8]

  • Wash: Flush the column with MeOH. This removes all non-basic impurities (TosMIC).[1]

  • Release: Elute the column with 2M Ammonia in Methanol . The ammonia displaces the oxazole.

  • Finish: Concentrate the eluate.

Part 3: Chemical Destruction (Hydrolysis)[2]

Best For: Substrates where the oxazole is very lipophilic and difficult to extract into water, or if you lack SCX columns.

Mechanism: TosMIC is sensitive to acid hydrolysis.[1] It converts into N-(p-tolylsulfonylmethyl)formamide , which is significantly more polar than TosMIC and the oxazole, making chromatographic separation easy.[1]

Protocol:

  • Dissolve crude in a mixture of THF and 2M HCl (4:1) .

  • Stir at room temperature for 30–60 minutes.

    • Monitoring: Check TLC or IR.[1] The characteristic isocyanide peak (

      
      ) should disappear.[1]
      
  • Neutralize with solid

    
    .[1]
    
  • Extract and perform standard silica chromatography.[1] The byproduct (formamide) will elute much later (is more polar) than the oxazole.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried the acid wash, but my yield is very low. Where did my product go? A: You likely didn't basify the aqueous layer enough. Oxazoles form salts in acid.[1] If you extracted the aqueous layer while it was still acidic or neutral, the oxazole remained in the water. Ensure the pH is >9 before the final extraction. Alternatively, your oxazole might be water-soluble even as a free base (rare for aryl-oxazoles, common for small alkyl-oxazoles).[1] In that case, use the SCX Solid Phase method (Part 2).

Q2: Can I remove TosMIC by distillation? A: No. TosMIC melts at ~110°C and decomposes at higher temperatures.[1] It is not volatile enough for standard distillation and may pose a thermal hazard (decomposition can release toxic fumes).[1]

Q3: The TosMIC spot is "streaking" on my TLC. Why? A: Isocyanides can coordinate with metals or interact with the acidic silanols on silica plates. To fix this visualization issue, add 1% Triethylamine (TEA) to your TLC solvent system.[1] This neutralizes the silica and sharpens the spots, allowing you to see if the streak is actually TosMIC or a decomposition product.

Q4: Is TosMIC toxic? A: Yes. TosMIC is an isocyanide.[1][9] While it is odorless (unlike smaller isocyanides), it can be metabolized to cyanide in the body.[1][9] Always handle it in a fume hood.[1] Treat all aqueous waste from the "Catch and Release" method as cyanide-contaminated waste and dispose of it according to your institution's specific EHS protocols (often requiring bleach quenching).

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972).[1] "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide". Tetrahedron Letters, 13(31), 2369–2372.[1] [1]

  • Sisko, J.; Mellinger, M. (2002).[1] "A One-Pot Synthesis of Oxazoles". Pure and Applied Chemistry, 74(8), 1349–1357.[1] [1]

  • Organic Syntheses. (1977).[1] "Tosylmethyl Isocyanide".[3][1][4][5][6][9][10] Organic Syntheses, Coll.[1] Vol. 6, p. 987. [1]

  • Charette, A. B. (Ed.).[1] (2001).[1] Handbook of Reagents for Organic Synthesis: Reagents for Heterocycle Synthesis. Wiley-Interscience.[1] (Referencing general workup procedures for isocyanides).

Technical Support Center: Solving Solubility Challenges of Fluorinated Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with fluorinated phenyl oxazole derivatives. This document is designed to provide expert insights and practical solutions to one of the most common hurdles in the development of this compound class: poor aqueous solubility. As a privileged scaffold in medicinal chemistry, oxazoles offer vast therapeutic potential, but their inherent lipophilicity, often exacerbated by fluorination, presents significant formulation challenges.[1][2][3]

This guide moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed, effective decisions in your experimental design.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of fluorinated phenyl oxazoles.

Q1: Why are my fluorinated phenyl oxazole compounds so difficult to dissolve in aqueous solutions?

A: This is a multifactorial issue rooted in the fundamental physicochemical properties of the molecule:

  • High Lipophilicity: The phenyl and oxazole rings are inherently hydrophobic. Fluorine, despite its high electronegativity, often increases a molecule's lipophilicity because the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.[4][5] This high lipophilicity ("grease ball" nature) makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Strong Crystal Lattice Energy: Poorly soluble compounds are often crystalline solids. The stability of this crystal lattice, governed by strong intermolecular forces, must be overcome for the solvent to surround and dissolve the individual molecules.[6][7] Fluorine can participate in intermolecular interactions, sometimes strengthening this crystal packing.

  • Lack of Ionizable Groups: If the compound does not have acidic or basic functional groups, its solubility will not be significantly influenced by pH, removing one of the most powerful tools for solubility enhancement.

Q2: I've just received a new batch of a fluorinated phenyl oxazole. What's the very first step I should take to assess its solubility?

A: Before launching into complex formulations, perform a simple qualitative solubility test. This will give you a baseline and inform your subsequent strategy.

  • Visual Assessment: Start by adding a very small amount of the compound (e.g., ~1 mg) to a clear glass vial.

  • Solvent Addition: Add 1 mL of your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Agitation: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Let the vial stand and observe. Do you see suspended particles? Is the solution clear or cloudy? Does the solid immediately settle? This simple test will tell you if you are dealing with a solubility of <1 mg/mL, which is common for this class of compounds. From there, you can test solubility in common organic solvents like DMSO or ethanol to establish a starting point for creating a stock solution.

Q3: For a quick preliminary biological assay, is there a "quick and dirty" way to get my compound into solution?

A: Yes. For many in vitro screening assays, the use of a co-solvent is the most direct and widely accepted method. The standard approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then perform a serial dilution into your aqueous assay buffer.

Critical Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can affect cell viability and enzyme activity, leading to artifacts.[1] Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting the results.

Q4: How does pH impact the solubility of my oxazole derivative?

A: The impact of pH is entirely dependent on the presence of ionizable functional groups on your molecule.

  • If your compound has a basic group (e.g., an amine, pyridine): Its solubility will increase in acidic conditions (lower pH) where the group becomes protonated (charged).

  • If your compound has an acidic group (e.g., a carboxylic acid, phenol): Its solubility will increase in basic conditions (higher pH) where the group becomes deprotonated (charged).

If your molecule is neutral with no ionizable groups, pH adjustment will have little to no effect. Converting an ionizable compound into a salt is a highly effective method to dramatically increase aqueous solubility.[6][8][9]

PART 2: Troubleshooting Guides & In-Depth Solutions

This section provides structured approaches to common experimental roadblocks.

Problem Scenario 1: "My compound dissolves in my DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer."

This is a classic sign that the compound's thermodynamic solubility limit has been exceeded in the final aqueous system. The DMSO keeps it solubilized in the stock, but as the percentage of water increases upon dilution, the compound crashes out.

Strategy A: Optimize Co-Solvent Systems

While DMSO is common, it's not the only option. A different co-solvent might be more effective or less disruptive to your assay. Co-solvents work by reducing the polarity of the water, making the bulk solvent more "hospitable" to the lipophilic compound.[10]

Table 1: Comparison of Common Co-solvents for In Vitro Assays

Co-SolventTypical Final Conc.Properties & Considerations
DMSO < 0.5%Excellent solubilizing power; can interfere with some assays at >0.5%.
Ethanol < 1%Good solubilizer, less toxic than DMSO for some cell lines, but more volatile.
PEG 400 < 2%Polyethylene glycol 400 is less harsh on cells; can increase solution viscosity.
Propylene Glycol < 5%Common in parenteral formulations; can also increase viscosity.[11]

Experimental Workflow: Selecting a Co-Solvent

The following workflow helps systematically identify a suitable co-solvent system.

co_solvent_workflow start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare 10-50 mM Stocks in 100% DMSO, EtOH, PEG400 start->prep_stock serial_dilute Serially Dilute Stocks into Aqueous Assay Buffer prep_stock->serial_dilute visual_inspect Visually Inspect for Precipitation at Target Conc. serial_dilute->visual_inspect select_best Select Clearest Solution(s) visual_inspect->select_best assay_compat Test Vehicle Control in Assay (e.g., 0.5% Co-solvent in Buffer) select_best->assay_compat final_choice Final Selection: Best Solubility & No Assay Interference assay_compat->final_choice

Caption: Workflow for selecting an optimal co-solvent.

Strategy B: Employ Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble oxazole can partition into this hydrophobic core, effectively being carried in a water-soluble package.[13][14]

Table 2: Common Surfactants for Pharmaceutical Formulations

SurfactantTypeTypical Use & Considerations
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity. Excellent for creating stable dispersions.[12]
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80 but with a shorter fatty acid chain; common in biologics.
Sodium Dodecyl Sulfate (SDS) AnionicVery strong solubilizer, but often denatures proteins. Use with caution in biological assays.[12]
Cremophor® EL Non-ionicPolyethoxylated castor oil. Effective but has been associated with hypersensitivity reactions in vivo.

Key Action: To be effective, the final concentration of the surfactant in your assay must be above its CMC .

Problem Scenario 2: "For my in vivo animal study, I must administer a high dose in an aqueous vehicle, but I can't get nearly enough compound to dissolve."

For in vivo applications, high concentrations of organic co-solvents or harsh surfactants are often not viable. Here, more advanced formulation strategies are required.

Strategy A: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate your lipophilic fluorinated phenyl oxazole (the "guest") within their cavity, forming a "host-guest" inclusion complex that is highly water-soluble.[16][]

cyclodextrin_complex cluster_before Before Complexation cluster_after After Complexation Oxazole Fluorinated Phenyl Oxazole (Hydrophobic) Water Water (Polar Solvent) Oxazole->Water Poor Interaction (Low Solubility) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) Water2 Water (Polar Solvent) Complex->Water2 Favorable Interaction (High Solubility) Oxazole_in_CD Oxazole (Guest)

Caption: Mechanism of solubility enhancement by cyclodextrin.

Which Cyclodextrin to Use? The choice depends on the size and shape of your molecule. Substituted cyclodextrins are generally preferred due to their much higher aqueous solubility compared to the native forms.[18][19]

  • β-Cyclodextrin (β-CD): Most common, but has limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Greatly enhanced water solubility and an excellent safety profile. Often the first choice for parenteral formulations.[19]

  • Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD, Captisol®): High solubility and can be used to solubilize ionizable drugs through charge interactions.

Strategy B: pH Modification and Salt Formation

If your molecule has an ionizable group, this is one of the most powerful and established methods for enhancing solubility.[11][20] The goal is to convert the neutral, poorly soluble free acid or free base into a highly soluble salt form.

The Henderson-Hasselbalch Relationship: The solubility of a weak acid or base is logarithmically dependent on the difference between the solution pH and the compound's pKa. A general rule of thumb for successful salt formation is that the pKa of the drug and the counterion should differ by at least 2-3 pH units.[21]

Experimental Steps:

  • Determine pKa: Use computational prediction tools or analytical methods (e.g., potentiometric titration) to find the pKa of your compound's acidic or basic center.

  • Select Counterion:

    • For an acidic drug (e.g., with a carboxylic acid), choose a basic counterion like sodium, potassium, or tromethamine.

    • For a basic drug (e.g., with an amine), choose an acidic counterion like hydrochloride (HCl), sulfate, or mesylate.

  • Formation: The salt is typically formed by reacting the free acid/base with the chosen counterion acid/base in a suitable solvent system, followed by isolation of the resulting crystalline salt.[21]

Problem Scenario 3: "My lead compound's poor solubility is a major roadblock for clinical development. What are some long-term strategies?"

When moving from preclinical to clinical development, formulation strategies must be robust, scalable, and safe.

Strategy A: The Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[22] This approach can be used to temporarily attach a highly polar, water-solubilizing group (a "promoiety") to your lipophilic oxazole.[23][24]

Common Prodrug Strategies for Solubility:

  • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that is cleaved by alkaline phosphatases in the body. This is a very common and successful strategy.[24][25]

  • Amino Acid Esters: Linking an amino acid can introduce a charged group, improving solubility. These are often cleaved by esterases.[23]

prodrug_activation Prodrug Poorly Soluble Oxazole-OH + Solubilizing Promoiety (e.g., Phosphate) Soluble_Prodrug Highly Water-Soluble Prodrug (Administered) Prodrug->Soluble_Prodrug Chemical Synthesis Enzyme In Vivo Enzyme Action (e.g., Phosphatase) Soluble_Prodrug->Enzyme Administration Active_Drug Active Oxazole-OH Released at Target Site Enzyme->Active_Drug Promoiety Promoiety Cleaved & Excreted Enzyme->Promoiety

Caption: General mechanism of a solubility-enhancing prodrug.

Strategy B: Nanoparticle Engineering

Reducing the particle size of a drug to the nanometer range dramatically increases its surface-area-to-volume ratio.[26][27] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can significantly improve bioavailability for poorly soluble drugs.[11]

Common Nanotechnology Approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[28][29] They can be prepared by "top-down" methods like wet media milling or high-pressure homogenization.[30]

  • Solid Lipid Nanoparticles (SLNs): The drug is dissolved or dispersed in a solid lipid matrix, forming a nanoparticle. This is a type of lipid-based formulation strategy.[31]

PART 3: Key Experimental Protocols

Protocol A: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of your fluorinated phenyl oxazole compound to a clear glass vial (enough that undissolved solid will remain visible).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, let the vial stand to allow undissolved solid to settle. To remove all particulates, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) or centrifuge at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant.

  • Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

  • Calculation: The resulting concentration is the equilibrium solubility of the compound in that specific medium.

Protocol B: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple, solvent-minimized method suitable for initial screening.

  • Molar Ratio Calculation: Calculate the masses of your oxazole compound and the chosen cyclodextrin (e.g., HP-β-CD) required for a specific molar ratio (e.g., 1:1, 1:2).

  • Mixing: Place the calculated amount of cyclodextrin into a mortar. Add a small amount of water or an ethanol/water mixture to create a paste-like consistency.

  • Kneading: Add the oxazole compound to the paste and knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a moderate temperature (e.g., 40-50 °C) until all solvent has evaporated, or use a vacuum oven for more sensitive compounds.

  • Grinding & Storage: Once completely dry, gently grind the solid complex into a fine powder and store it in a desiccator.

  • Characterization: The resulting powder can now be tested for its aqueous solubility using Protocol A. Successful complex formation can be confirmed using techniques like DSC, FTIR, or NMR.[16]

PART 4: References

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. ISRN Pharmaceutics. Available at: [Link]

  • Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. American Pharmaceutical Review. Available at: [Link]

  • Ascendia Pharma. (n.d.). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Available at: [Link]

  • Patel, M., et al. (2021). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Gao, L., et al. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • Mura, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Gao, L., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Wu, K., & Li, L. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]

  • Kumar, S., & Singh, A. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Available at: [Link]

  • Di, L., & Fralish, M. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Patel, M. R., & Patel, N. M. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. Available at: [Link]

  • Maltesh, C., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abramov, Y. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available at: [Link]

  • Sharma, D., et al. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. Available at: [Link]

  • Begum, M., & Engel, J. C. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Panda, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Engineered Nanocrystals for Poorly Soluble Drug Delivery. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, P., & Sharma, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • Kumar, L., et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Sharma, D., et al. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2020). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Jain, A., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Kumar, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Kumar, S., et al. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S., et al. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Stability of 5-(2-chloro-6-fluorophenyl)oxazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is intended for researchers, scientists, and drug development professionals investigating the chemical stability of 5-(2-chloro-6-fluorophenyl)oxazole. It provides in-depth answers to frequently asked questions, detailed experimental protocols for stability testing, and a troubleshooting guide to address common challenges encountered during these studies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions regarding the stability of the oxazole ring system, focusing on the specific structural features of 5-(2-chloro-6-fluorophenyl)oxazole.

Q1: How stable is the oxazole ring, in general, under acidic conditions?

A1: The oxazole ring is classified as a weak base, with the conjugate acid having a pKa of approximately 0.8.[1][2] This means that in strongly acidic media, the ring nitrogen will be protonated, which can render the molecule susceptible to hydrolysis and subsequent ring-opening.[1] While generally considered more resistant to acid than furan rings, oxazoles can be decomposed by concentrated acids.[3] Therefore, the stability of an oxazole-containing compound in acidic environments, such as those used in forced degradation studies or encountered in gastric fluid during drug absorption, is a critical parameter to evaluate.

Q2: What is the anticipated mechanism for the acid-catalyzed degradation of 5-(2-chloro-6-fluorophenyl)oxazole?

A2: The degradation is expected to proceed via acid-catalyzed hydrolysis. The mechanism involves two key steps:

  • Protonation: The nitrogen atom (N-3) of the oxazole ring, being the most basic site, is protonated by the acid. This protonation significantly increases the electrophilicity of the C2 carbon atom.

  • Nucleophilic Attack and Ring Opening: A water molecule acts as a nucleophile and attacks the now highly electrophilic C2 carbon. This is often the rate-determining step in solutions of low to moderate acidity. This attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage to yield an α-acylamino ketone derivative.[3]

Q3: How do the specific substituents—the 5-(2-chloro-6-fluorophenyl) group—affect the stability of this particular oxazole?

A3: The substituents play a crucial role in modulating the stability of the oxazole ring through a combination of electronic and steric effects:

  • Electronic Effects: The 2-chloro-6-fluorophenyl group is strongly electron-withdrawing due to the inductive effects of the halogen atoms. This effect decreases the electron density on the oxazole ring and reduces the basicity of the ring nitrogen. A less basic nitrogen will be less readily protonated, which may slow the rate of acid-catalyzed hydrolysis compared to an oxazole with an electron-donating substituent.

  • Steric Effects: The presence of two ortho-substituents (chlorine and fluorine) on the phenyl ring creates significant steric hindrance around the oxazole core. This steric bulk can physically shield the oxazole ring, particularly the C5 and N-4 positions, from the approach of nucleophiles like water. This hindrance is a significant factor that likely enhances the compound's stability against hydrolytic cleavage.

Q4: What are the likely degradation products from the acid hydrolysis of 5-(2-chloro-6-fluorophenyl)oxazole?

A4: Based on the established mechanism of oxazole hydrolysis, the primary degradation product is expected to be an N-formyl aminoketone. Specifically, the reaction would yield N-(1-(2-chloro-6-fluorophenyl)-2-oxoethyl)formamide . The identification and characterization of this and other potential minor degradants are critical outcomes of a forced degradation study.

Section 2: Experimental Design & Protocols

A successful stability study requires a well-designed workflow and meticulously executed protocols. This section provides a comprehensive guide for conducting a forced degradation study on 5-(2-chloro-6-fluorophenyl)oxazole.

Experimental Workflow for Acidic Stability Assessment

The following diagram outlines the logical flow of a typical forced degradation study, from initial preparation to final analysis.

Acidic Stability Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis & Interpretation prep_start Start: Define Study Parameters (Acid Conc., Temp., Time Points) stock_sol Prepare Stock Solution of Compound in Organic Solvent prep_start->stock_sol initiate Initiate Degradation: Add Stock to Heated Acidic Media stock_sol->initiate acid_media Prepare Acidic Media (e.g., 0.1N, 1N, 6N HCl) acid_media->initiate sampling Sample at Pre-defined Time Intervals initiate->sampling quench Immediately Quench Sample (Neutralize with Base/Buffer) sampling->quench hplc Analyze via Stability-Indicating RP-HPLC Method quench->hplc data Quantify Compound Peak Area vs. Time hplc->data kinetics Determine Degradation Kinetics (Plot ln[A] vs. time) data->kinetics structure Characterize Degradants (LC-MS, NMR if necessary) kinetics->structure

Caption: Workflow for monitoring acid-catalyzed degradation kinetics.

Protocol 1: Forced Degradation Under Acidic Conditions

Objective: To induce and monitor the degradation of 5-(2-chloro-6-fluorophenyl)oxazole under various acidic stress conditions to determine its intrinsic stability.

Materials:

  • 5-(2-chloro-6-fluorophenyl)oxazole (ensure high purity)

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized (DI) Water

  • Sodium Hydroxide (NaOH) or a suitable buffer for quenching

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatically controlled water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ACN or MeOH).

    • Scientist's Note: Using an organic solvent for the stock ensures solubility and allows for a small, precise volume to be added to the aqueous acidic media, minimizing the impact on the final acid concentration.

  • Acidic Media Preparation: Prepare a series of acidic solutions, for example, 0.1N HCl, 1N HCl, and 6N HCl in DI water.[1]

  • Initiation of Degradation: a. For each condition, place a known volume (e.g., 10 mL) of the acidic medium into a sealed vial and pre-heat it to the desired temperature (e.g., 60°C or 80°C). b. To initiate the reaction (t=0), add a small aliquot of the stock solution to the heated acid to achieve the target final concentration (e.g., 50 µg/mL).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a vial containing a pre-determined volume of quenching solution (e.g., an equimolar amount of NaOH or a high-concentration buffer) to neutralize the acid and stop the degradation.[1] Dilute to a final volume with the HPLC mobile phase.

    • Rationale: This step is critical for accurate kinetic analysis. Failure to quench the reaction promptly will allow degradation to continue after the intended time point, skewing the results.

  • Control Sample: Prepare a control sample by adding the stock solution to DI water (without acid) and subjecting it to the same temperature conditions to check for any thermal degradation independent of acid hydrolysis.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and use a high-performance liquid chromatography (HPLC) method that can separate the parent compound from its degradation products, allowing for accurate quantification.

Suggested HPLC Parameters:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 254 nm (or wavelength of maximum absorbance for the compound)

| Injection Volume | 10 µL |

Procedure:

  • System Suitability: Before analyzing samples, inject a standard solution of 5-(2-chloro-6-fluorophenyl)oxazole multiple times to ensure the system is performing correctly (i.e., consistent retention times and peak areas).

  • Sample Analysis: Inject the quenched samples from Protocol 1.

  • Data Analysis: a. Identify the peak corresponding to the parent compound based on its retention time from the standard injection. b. Record the peak area of the parent compound for each time point. c. Monitor the chromatogram for the appearance of new peaks, which represent degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the parent peak. d. Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during stability studies.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Slow Degradation Observed 1. Insufficiently harsh conditions (acid concentration or temperature too low).[1]2. High intrinsic stability of the compound due to electronic/steric effects.1. Increase the acid concentration (e.g., from 1N to 6N HCl) and/or the reaction temperature (e.g., from 60°C to 100°C).[1]2. Extend the duration of the study (e.g., to 48 or 72 hours).
Degradation is Too Rapid to Monitor 1. Conditions are too harsh, leading to complete degradation at the first time point.1. Reduce the acid concentration and/or temperature.2. Take earlier and more frequent time points (e.g., 0, 5, 15, 30, 60 minutes).
Multiple Unidentified Peaks in Chromatogram 1. Complex side reactions or secondary degradation of the primary product.[1]2. Impurities present in the starting material.1. Use milder conditions (lower temperature) to favor the primary degradation pathway.[1]2. Characterize the purity of the starting material before initiating the study.3. Use LC-MS to obtain mass data for the unknown peaks to help in their identification.
Poor Chromatographic Resolution 1. Inappropriate mobile phase or gradient.2. Wrong column choice.1. Optimize the HPLC gradient to improve the separation between the parent peak and degradants.2. Try a different column chemistry (e.g., Phenyl-Hexyl) if C18 is not providing adequate separation.

Section 4: Data Interpretation and Degradation Pathway

The ultimate goal of the study is to understand the degradation pathway of the molecule.

Proposed Degradation Pathway

Caption: Proposed acid-catalyzed hydrolysis pathway.

Summarizing Quantitative Data

Organize your results in a clear format to easily compare stability across different conditions.

Table: Percent of 5-(2-chloro-6-fluorophenyl)oxazole Remaining vs. Time

Time (hours)% Remaining (0.1N HCl, 60°C)% Remaining (1N HCl, 60°C)% Remaining (1N HCl, 80°C)
0100.0100.0100.0
1
2
4
8
24

References

  • Gomez, D., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Retrieved from [Link]

  • Gomez, D., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Severin, O. O., et al. (2024). Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles. ResearchGate. Retrieved from [Link]

  • Capon, B., & Kwork, F. C. (1990). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • HETEROCYCLES. (2006). A NEW EFFICIENT SYNTHESIS OF 5-ARYLOXAZOLES FROM ARYLIDENE DIACETATES AND APPLICATION TO THE PREPARATION OF BMS-337197, A NOVEL. Retrieved from [Link]

  • Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali-induced degradation product. MedCrave online. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Blessy, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali-induced degradation product. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oxazole and Its Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR of 5-(2-chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 5-(2-chloro-6-fluorophenyl)oxazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antibiotic development.

This analysis synthesizes experimental data from structurally validated analogs (specifically the 2,6-dichlorophenyl and 2-fluorophenyl derivatives) to provide a high-fidelity reference frame for researchers.[1]

Executive Summary & Structural Context

The 5-(2-chloro-6-fluorophenyl)oxazole moiety represents a privileged structure in drug discovery.[1] The 2,6-disubstitution pattern on the phenyl ring introduces significant steric strain, forcing the phenyl and oxazole rings out of coplanarity.[2] This "ortho-effect" dramatically influences the 1H NMR spectral signature, distinguishing it from mono-substituted analogs.[1][2]

Key Diagnostic Feature: Unlike 5-phenyloxazole, where the oxazole H-4 proton often overlaps with aromatic signals, the 2,6-disubstitution shifts the phenyl protons and alters the electronic environment of the oxazole ring, typically resolving the H-4 signal.[2]

Chemical Structure & Numbering[2][3][4][5][6]
  • Oxazole Ring: Protons at positions 2 and 4.[1]

  • Phenyl Ring: Attached at oxazole C-5.[1][3][4][5][6] Substituents: Cl at C-2', F at C-6'.[1][2] Protons at C-3', C-4', C-5'.[1][2][7]

1H NMR Spectral Data Analysis

The following data compares the target molecule against its closest structural analogs to establish a validated assignment logic.

Table 1: Comparative Chemical Shifts (CDCl3, 400 MHz)
Proton AssignmentTarget: 5-(2-Cl-6-F-phenyl)oxazole (Est.)Analog A: 5-(2,6-dichlorophenyl)oxazole [1]Analog B: 5-(2-fluorophenyl)oxazole [2]Signal Type & Coupling
Oxazole H-2 8.05 – 8.15 ppm 8.01 ppm8.12 ppmSinglet (s) .[1] Most deshielded; diagnostic for oxazole ring.[1]
Oxazole H-4 7.55 – 7.65 ppm 7.53 ppm7.51 ppmSinglet or doublet .[1] May show long-range coupling to F (

Hz).[1]
Phenyl H-4' 7.35 – 7.45 ppm 7.42 ppm7.20 – 7.30 ppmMultiplet (m) .[1] Para to oxazole.[1][3]
Phenyl H-3' 7.40 – 7.50 ppm 7.42 ppm (overlaps)N/ADoublet (d) .[8] Ortho to Cl.[1] Deshielded by Cl.[1][9]
Phenyl H-5' 7.10 – 7.25 ppm N/A7.15 – 7.25 ppmTriplet/Multiplet .[1] Ortho to F. Large

coupling (~8-10 Hz).
Technical Insight: The "Ortho-Twist" Effect

In unsubstituted 5-phenyloxazole , the rings are coplanar, allowing maximum


-conjugation.[2] This shields the oxazole H-4 proton (typically ~7.3 ppm).[1]
In 5-(2-chloro-6-fluorophenyl)oxazole , the steric clash between the oxazole oxygen/nitrogen and the bulky Cl/F atoms forces a twist.[1] This deconjugation  typically causes a downfield shift (deshielding) of the oxazole H-4 proton to ~7.5–7.6 ppm, making it a distinct peak separated from the main aromatic cluster.

Assignment Workflow & Logic

The following decision tree outlines the logic for assigning the spectrum of this specific derivative, ensuring differentiation from impurities or regioisomers.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (CDCl3) Step1 Identify Downfield Singlet (> 8.0 ppm) Start->Step1 Decision1 Is it present? Step1->Decision1 H2_Assign Assign as Oxazole H-2 (Diagnostic) Decision1->H2_Assign Yes Step2 Locate Signal at ~7.5-7.6 ppm H2_Assign->Step2 Decision2 Multiplicity? Step2->Decision2 H4_Assign Assign as Oxazole H-4 (Check for J_HF < 2Hz) Decision2->H4_Assign Singlet/Broad s Step3 Analyze Phenyl Region (7.1 - 7.5 ppm) H4_Assign->Step3 F_Coupling Look for Large Coupling (J ~ 8-11 Hz) Step3->F_Coupling H5_Assign Assign H-5' (Ortho to F) F_Coupling->H5_Assign

Figure 1: Step-by-step logic for assigning the 5-(2-chloro-6-fluorophenyl)oxazole 1H NMR spectrum.

Experimental Protocol: Synthesis & Characterization

The most robust route to this scaffold is the Van Leusen Oxazole Synthesis , which specifically yields 5-substituted oxazoles, avoiding regioisomer contamination.[2]

Synthesis Workflow

Reagents: 2-Chloro-6-fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (


), Methanol.[2]
  • Preparation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH.

  • Cyclization: Add

    
     (2.0 eq) and reflux for 3–4 hours.
    
  • Workup: Remove solvent, extract with EtOAc, wash with brine.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

NMR Acquisition Protocol

To ensure data matches the guide above, follow these acquisition parameters:

  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
    • Note: DMSO-

      
       may cause peak broadening of the oxazole H-2 due to quadrupole relaxation or solvent interaction.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 30° pulse (zg30 or equivalent).

  • Scans (NS): Minimum 16 (for high S/N ratio on the H-4 signal).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of the isolated H-2 proton).
    

Synthesis Pathway Diagram[7][11][12]

Synthesis_Pathway Aldehyde 2-Chloro-6-fluorobenzaldehyde (Starting Material) Intermediate Van Leusen Intermediate (In Situ) Aldehyde->Intermediate + TosMIC K2CO3, MeOH TosMIC TosMIC (Reagent) Product 5-(2-chloro-6-fluorophenyl)oxazole (Final Product) Intermediate->Product Reflux - TosH

Figure 2: Van Leusen synthesis route for the target oxazole.

References

  • RSC Advances (2014) . Synthesis of 5-substituted oxazoles via Van Leusen reaction. (Data for 5-(2,6-dichlorophenyl)oxazole derived from Table 2, Entry 2a/2b).

  • Beilstein Journal of Organic Chemistry (2014) . Regioselective synthesis of 5-aryloxazoles. (Data for 5-(2-fluorophenyl)oxazole and general substituent effects).

  • Journal of Medicinal Chemistry . Structure-Activity Relationships of Oxazole-Based Kinase Inhibitors. (Context for biological relevance and general spectral trends).

Sources

IR spectrum characteristic peaks for oxazole C=N and C=C bonds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Oxazole: Characteristic Peaks of C=N and C=C Bonds

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a crucial scaffold in numerous pharmaceutical compounds and natural products.[1][2] Infrared (IR) spectroscopy is a powerful, accessible technique for identifying functional groups and confirming the structure of these molecules. However, interpreting the IR spectrum of an aromatic heterocycle like oxazole is not always straightforward.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for the carbon-nitrogen (C=N) and carbon-carbon (C=C) double bonds within the oxazole ring. We will move beyond simple peak assignments to explain the underlying principles, compare oxazole to other systems, and provide a practical protocol for data acquisition.

The Aromatic Nature of Oxazole and Its Impact on IR Spectra

A common pitfall in interpreting the IR spectrum of oxazole is to look for two distinct, sharp peaks corresponding to isolated C=C and C=N stretching vibrations, as one might find in simple alkenes or imines. This approach is flawed due to the aromatic nature of the oxazole ring. The π-electrons from the double bonds and the lone pair from the oxygen atom are delocalized across the five-membered ring.

This electron delocalization means there are no true "single" or "double" bonds; instead, the bond order is averaged across the ring. Consequently, the C=C and C=N bonds do not vibrate independently. They are mechanically and electronically coupled, giving rise to a series of complex "ring stretching" or "skeletal" vibrations.[3][4] It is these combination bands, rather than individual absorptions, that are characteristic of the oxazole core.

Characteristic Ring Stretching Vibrations of Oxazole

The region of the IR spectrum between approximately 1650 cm⁻¹ and 1300 cm⁻¹ is where these characteristic ring stretching vibrations occur. While it is difficult to assign a specific band to a pure C=N or C=C stretch, the pattern of absorptions in this region is a reliable fingerprint for the oxazole heterocycle.

The table below compares the typical IR absorption frequencies for non-aromatic C=C and C=N bonds with the experimentally observed ring stretching vibrations in the parent oxazole molecule and its derivatives. This comparison highlights how the aromatic system shifts these frequencies.

Bond Type / Vibration ModeTypical Wavenumber (cm⁻¹)NotesSource(s)
Non-Aromatic (Localized Bonds)
Alkene C=C Stretch1680 - 1640Moderate intensity. Position depends on substitution.[5]
Imine C=N Stretch1650 - 1600Variable intensity, often strong.[6]
Aromatic Systems
Aromatic C-C Ring Stretch1600 - 1585 & 1500 - 1400Two bands of variable intensity are characteristic.[5]
Oxazole Ring (Coupled Vibrations)
Parent Oxazole Ring Stretch1537, 1498, 1326These multiple bands represent coupled vibrations of the entire ring system.[7]
Substituted Oxazole C=C/C=N1626 - 1580This range is often described as mixed C=C and C=N stretching in derivatives.[8][9]
Substituted Oxazole C=N~1517Observed in a specific styryl-substituted benzoxazole derivative.[10]
Substituted Oxazole C=C~1618Observed in the same styryl-substituted benzoxazole derivative.[10]

As the data shows, the absorptions for the oxazole ring are found at a generally lower frequency than isolated, non-aromatic double bonds. This shift is a direct consequence of the delocalized π-electron system, which slightly weakens the individual double bonds and creates the coupled vibrational modes. Researchers should therefore look for a pattern of multiple bands in the 1630-1450 cm⁻¹ region as strong evidence for the presence of an oxazole ring.

Visualizing the Oxazole IR Signature

The following diagram illustrates the relationship between the delocalized structure of oxazole and its characteristic IR spectrum. Instead of discrete peaks for C=C and C=N, the spectrum shows a fingerprint region of coupled ring stretching modes.

Caption: Oxazole's delocalized structure leads to coupled ring vibrations in its IR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

This protocol describes a reliable, self-validating method for obtaining an IR spectrum of a solid oxazole-containing compound. The quality of the resulting spectrum is highly dependent on minimizing water contamination and achieving a uniform sample dispersion.

Objective: To prepare a solid sample in a potassium bromide (KBr) pellet for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • Oxazole derivative (solid, 1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • Infrared lamp or vacuum oven

  • Spatula

Methodology:

  • Moisture Removal (Critical Step):

    • Causality: KBr is hygroscopic. Absorbed water will produce a very broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure sample peaks.[5]

    • Procedure: Gently grind the KBr powder in the agate mortar. Place the mortar under an IR lamp or in a vacuum oven at ~110°C for at least 2 hours to drive off any adsorbed water. Allow to cool in a desiccator.

  • Sample Preparation:

    • Procedure: Add approximately 1-2 mg of the solid oxazole sample to the mortar containing ~200 mg of the dried KBr.

    • Causality: This 1:100 ratio of sample to KBr is crucial. Too much sample will result in overly intense, saturated absorption bands (non-linear detector response), while too little will yield a noisy spectrum with poor signal.

  • Grinding and Mixing:

    • Procedure: Grind the sample and KBr together with the pestle for 3-5 minutes. The goal is to reduce the particle size to smaller than the wavelength of the IR radiation (~2.5 µm) to minimize light scattering (the Christiansen effect), which can distort peak shapes. The mixture should appear as a fine, homogenous powder.

  • Pellet Pressing:

    • Procedure: Carefully transfer a portion of the powder into the collar of the pellet-pressing die. Distribute it evenly. Assemble the die and place it in the hydraulic press.

    • Procedure: Evacuate the die chamber for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Procedure: Apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, trapping the sample in a solid, IR-transparent matrix.

  • Pellet Inspection and Data Acquisition:

    • Procedure: Carefully release the pressure and disassemble the die. A good pellet will be semi-transparent or transparent and free of cracks. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or uneven pressure.

    • Procedure: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

For many modern laboratories, ATR-FTIR is a faster alternative that requires minimal sample preparation. In this method, the solid sample is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide). The IR beam undergoes internal reflection within the crystal, and an evanescent wave penetrates a few micrometers into the sample at each reflection point, generating the absorption spectrum.[5] This technique is less sensitive to sample thickness and avoids the need for KBr.

Conclusion

The infrared spectrum of oxazole does not show discrete, easily assigned peaks for its C=C and C=N bonds. Instead, due to the aromaticity and electron delocalization within the ring, its key identifying feature is a series of coupled ring stretching vibrations that appear in the 1630-1450 cm⁻¹ region. Understanding this principle is crucial for accurately characterizing oxazole-containing compounds, a vital task for researchers in medicinal chemistry and materials science. By using a robust experimental protocol, scientists can confidently obtain high-quality spectra to verify the presence and integrity of this important heterocyclic core.

References

  • Sarkar, A., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. Available at: [Link]

  • Palmer, M. H., & Ridley, T. (2007). The infrared spectrum of isoxazole in the range 600–1400 cm−1, including a high-resolution study of the v7(A′) band at 1370.9 cm−1 and the v16(A″) band at 764.9 cm−1, together with ab initio studies of the full spectrum. Journal of Molecular Structure. Available at: [Link]

  • Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

  • Downes-Ward, B., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Univerzita Palackého v Olomouci. Table of Characteristic IR Absorptions. Available at: [Link] (Note: This is a representative university resource for a standard IR table).

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

  • Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Kassim, M., et al. (2022). A computational and experimental investigation of deep-blue light-emitting tetraaryl-benzobis[1,2-d:4,5-d′]oxazoles. Materials Advances. Available at: [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • El-Maghraby, M. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]

  • Bîcu, E., & Uivarosi, V. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Adhikary, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]

  • Campos, R. S., et al. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. ChemProc. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Chloro-Fluoro Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro-fluoro phenyl oxazoles represent a critical scaffold in medicinal chemistry, prized for their metabolic stability and enhanced lipophilicity compared to their non-halogenated counterparts. However, their structural elucidation presents unique challenges due to the competing fragmentation pathways driven by the oxazole ring instability and the robust carbon-halogen bonds.

This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of these compounds. It contrasts their performance under Electron Ionization (EI) versus Electrospray Ionization (ESI), delineates the specific fragmentation mechanics that differentiate them from isomeric isoxazoles, and offers validated protocols for their analysis.

Part 1: Instrumentation & Methodology Comparison

Selecting the right ionization technique is the first step in successful characterization. This section compares the "performance" of the two dominant methodologies.

Comparative Analysis: EI vs. ESI Performance
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for Chloro-Fluoro Phenyl Oxazoles
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)EI is superior for structural fingerprinting.
Molecular Ion Radical Cation (

)
Protonated Molecule (

)
ESI is superior for molecular weight confirmation.[1]
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)EI provides immediate structural insight (halogen placement).
Halogen Detection Clear Isotopic Pattern (Cl)Preserved in

EI makes the Cl isotope cluster (3:1) easier to visualize in lower mass fragments.
Sensitivity Nanogram rangePicogram/Femtogram rangeESI is required for trace biological metabolites.

Expert Insight: For initial structural verification of synthesized chloro-fluoro phenyl oxazoles, EI-MS is the recommended gold standard . The "hard" ionization forces ring cleavage, revealing the specific location of the halogen (oxazole ring vs. phenyl ring) via characteristic acylium ions. ESI should be reserved for pharmacokinetic (PK) studies where sensitivity is paramount.

Part 2: Fragmentation Mechanics

Understanding the causality of bond breakage allows for self-validating spectral interpretation.

The Core Fragmentation Pathway (EI)

Under electron impact, the oxazole ring is the primary site of instability. The fragmentation follows a predictable hierarchy:

  • Ring Opening: The bond between O(1) and C(2) or O(1) and C(5) cleaves.

  • Neutral Loss of CO (28 Da): This is the diagnostic loss for oxazoles.

  • Nitrile Elimination: Following CO loss, the remaining species often ejects a nitrile (R-CN) or HCN.

Halogen-Specific Behaviors
  • Chlorine Effect: The presence of Chlorine introduces a distinct isotopic signature.[2][3] Fragments retaining the Cl atom will exhibit an M and M+2 peak with a 3:1 intensity ratio.

    • Pathway: C-Cl bond cleavage is feasible but less favorable than oxazole ring opening. Expect

      
       ions to be present but of lower abundance than 
      
      
      
      .
  • Fluorine Effect: The C-F bond is exceptionally strong (~485 kJ/mol). Direct loss of a Fluorine radical (

    
    ) is rare.
    
    • Pathway: Fluorine typically remains attached to the phenyl ring during primary fragmentation. It acts as a tracer, shifting the mass of the benzoyl cation by +18 Da (mass of F - mass of H).

Differentiation from Isoxazoles

A critical performance metric for this guide is distinguishing oxazoles from their isomers (isoxazoles).

  • Oxazoles: Dominant loss = CO (28 Da) .

  • Isoxazoles: Dominant loss = HCO (29 Da) or cleavage of the weak N-O bond leading to benzoyl cations directly.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation cascade for a generic 2-(4-chloro-3-fluorophenyl)oxazole . This workflow validates the structural assignment.

FragmentationPathway cluster_legend Key M Molecular Ion (M+•) m/z: [Parent] RingOpen Ring Opening (Isomerization) M->RingOpen EI (70eV) M_CO [M - CO]+• Loss of Carbon Monoxide (Diagnostic for Oxazole) RingOpen->M_CO - CO (28 Da) M_HCN [M - CO - HCN]+• Loss of HCN M_CO->M_HCN - HCN (27 Da) Benzoyl Halogenated Benzoyl Cation [Ar-C≡O]+ M_CO->Benzoyl RDA Cleavage Phenyl Halogenated Phenyl Cation [Ar]+ Benzoyl->Phenyl - CO Legend1 Stable Ion Legend2 Diagnostic Fragment

Caption: Figure 1. EI-MS fragmentation cascade for phenyl oxazoles. The loss of CO is the primary diagnostic step distinguishing it from isoxazoles.

Part 4: Experimental Protocols

Protocol A: GC-MS Structural Validation (Standard)

Use this protocol for purity checks and structural confirmation of synthetic intermediates.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Why: DCM ensures solubility of lipophilic halogenated rings; Methanol is compatible but may cause protic exchange if labile protons are present (rare in fully substituted oxazoles).

  • Inlet Parameters:

    • Mode: Splitless (for trace) or Split (10:1 for purity).

    • Temperature: 250°C.[2]

  • Column:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

    • Program: Hold 50°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–500.[2]

    • Self-Validation Check: Verify the presence of the Chlorine isotope cluster at the Molecular Ion (

      
      ). If the M+2 peak is absent or <30% of M, the chlorination is incomplete.
      
Protocol B: LC-MS/MS Quantitative Analysis (Alternative)

Use this protocol for biological matrices (plasma/microsomes).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as they can suppress ionization for neutral oxazoles.

  • Ionization:

    • Mode: ESI Positive (

      
      ).[4]
      
    • Why: The oxazole nitrogen is weakly basic (

      
      ), but sufficient for protonation under acidic conditions.
      
  • MRM Transition Setup:

    • Precursor:

      
      
      
    • Product 1 (Quantifier):

      
      . (Loss of oxazole ring fragments).[5]
      
    • Product 2 (Qualifier): Halogenated Phenyl Cation (

      
      ).
      

Part 5: Characteristic Ion Table

The following table serves as a reference for interpreting spectra of a hypothetical 2-(4-chloro-3-fluorophenyl)oxazole (MW ≈ 197.5).

Ion Fragmentm/z (approx)OriginDiagnostic Value
Molecular Ion (

)
197 / 199Intact MoleculeHigh. Confirms MW and Cl presence (3:1 ratio).

169 / 171Oxazole RingCritical. Differentiates from Isoxazole (which loses HCO).

142 / 144Ring DestructionHigh. Confirms nitrogen presence in the ring.
Benzoyl Cation (

)
155 / 157Side ChainMedium. Indicates the halogen is on the phenyl ring attached to C(2).
Phenyl Cation (

)
127 / 129Phenyl RingHigh. "Naked" aromatic ring carrying the halogens.

162Halogen LossLow. Less common than CO loss; indicates weak C-Cl bond.

References

  • Bowie, J. H., et al. "Mass Spectrometry of Heterocyclic Compounds." Mass Spectrometry Reviews, Wiley Online Library.

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline." BenchChem Technical Guides.

  • Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." Technical Notes.

  • Science Ready. "Mass Spectrometry Fragmentation Patterns." HSC Chemistry.

  • Metware Bio. "Ion Formation and Organic Fragmentation in LCMS." Metware Technical Blog.

Sources

Technical Guide: UV-Vis Absorption Maxima of 5-Aryl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 5-aryl oxazole derivatives.[1][2] These heterocyclic compounds are critical pharmacophores in medicinal chemistry and primary fluorophores in scintillation counting (e.g., PPO).[2] This document details the structural determinants of their absorption maxima (


), compares them against structural isomers, and provides a self-validating experimental protocol for accurate characterization.[1][2]

Structural Basis of Electronic Transitions

The optical properties of 5-aryl oxazoles are governed by


 electronic transitions within the heterocyclic core and its conjugated aryl substituents.
The Chromophore Mechanism

The oxazole ring acts as a diene-like system. In 5-aryl derivatives, the phenyl ring at position 5 extends the conjugation length, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • 5-Aryl vs. 2-Aryl Isomers: While both isomers exhibit conjugation, the 2,5-diaryloxazole (e.g., PPO) represents the "fully conjugated" standard, allowing charge transfer across the entire molecule.[1][2] Mono-substitution at the 5-position (with H or alkyl at C2) typically results in a hypsochromic (blue) shift relative to the 2,5-diaryl systems due to reduced conjugation length.[2]

  • Push-Pull Systems: Introducing an electron-donating group (EDG) on the aryl ring and an electron-withdrawing group (EWG) on the oxazole (or vice versa) creates an Intramolecular Charge Transfer (ICT) state, significantly bathochromically shifting (red-shifting) the

    
    .[1][2]
    
Visualization: Electronic Transition Energy Diagram

The following diagram illustrates the impact of substitution on the HOMO-LUMO gap.

ElectronicTransitions cluster_0 Unsubstituted Oxazole cluster_1 5-Aryl Oxazole cluster_2 Push-Pull 5-Aryl Oxazole (e.g., p-NMe2) LUMO_0 LUMO (High Energy) HOMO_0 HOMO (Low Energy) HOMO_0->LUMO_0 High Energy Gap (UV < 240 nm) LUMO_1 LUMO (Stabilized) HOMO_1 HOMO (Destabilized) HOMO_1->LUMO_1 Medium Gap (280-320 nm) LUMO_2 LUMO (ICT State) HOMO_2 HOMO (Strongly Destabilized) HOMO_2->LUMO_2 Small Gap (> 350 nm)

Figure 1: Comparative energy level diagram showing the reduction of the HOMO-LUMO gap via aryl conjugation and donor-acceptor substitution.[1][2]

Comparative Performance Guide

The following data aggregates absorption maxima for 5-aryl oxazoles compared to standard alternatives. The "Gold Standard" for this class is 2,5-Diphenyloxazole (PPO) , widely used in scintillation.[1][2]

Table 1: Comparative of Oxazole Derivatives[1][2]
Compound ClassDerivativeSolvent

(nm)

(

)
Performance Note
Standard (2,5-Diaryl) PPO (2,5-Diphenyloxazole) Cyclohexane303 ~35,700High quantum yield (

).[1][2] Scintillator standard.
5-Aryl (Mono) 5-PhenyloxazoleMethanol265 - 275 ~18,000Reduced conjugation vs PPO.[1][2] Blue-shifted.[1][2]
5-Aryl (Substituted) 5-(4-Methoxyphenyl)oxazoleEthanol285 - 295 ~22,000EDG (-OMe) causes bathochromic shift.[1][2]
5-Aryl (Substituted) 5-(4-Nitrophenyl)oxazoleEthanol315 - 330 ~24,000EWG (-NO2) induces strong ICT; often non-fluorescent (quencher).[1][2]
5-Aryl (Push-Pull) 5-(4-Dimethylaminophenyl)Toluene350 - 370 >30,000Strong solvatochromism; visible absorption.[1][2]
Alternative 2-PhenyloxazoleEthanol255 - 265 ~15,000Slightly hypsochromic to 5-phenyl isomer due to resonance node positions.[1][2]
Isomer 3,5-DiphenylisoxazoleEthanol240 - 250 ~12,000Significantly blue-shifted vs oxazole isomer.[1][2]
Substituent Effects (Hammett Correlation)

The shift in


 correlates with the Hammett substituent constants (

):
  • Electron Donating Groups (EDG): Substituents like

    
     and 
    
    
    
    raise the HOMO energy level more than the LUMO, reducing the gap and causing a Red Shift .[1][2]
  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    stabilize the LUMO. If conjugated with a donor at the 2-position, this creates a "Push-Pull" system, resulting in the largest Red Shifts .[2]
Solvatochromism

5-aryl oxazoles exhibit positive solvatochromism .[1][2] As solvent polarity increases (e.g., Toluene


 DMSO), the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, leading to a red shift of 10–20 nm.[2]

Experimental Protocol: Self-Validating Spectroscopy

To ensure data integrity (E-E-A-T), researchers must use a protocol that detects aggregation and instrumental artifacts.[1][2]

Materials
  • Analyte: >98% purity 5-aryl oxazole derivative (verified by NMR/HPLC).

  • Solvent: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).[1][2]

  • Standard: PPO (Scintillation grade) for quantum yield comparison.

Workflow Diagram

ExperimentalProtocol Start Start: Solid Sample Stock 1. Stock Solution (1 mM in DMSO/EtOH) Start->Stock Dilution 2. Serial Dilution (1, 5, 10, 20 µM) Stock->Dilution Scan 3. UV-Vis Scan (200-600 nm) Dilution->Scan Validation 4. Validation Check: Is Abs vs. Conc Linear? (Beer-Lambert Law) Scan->Validation Pass 5. Calculate ε and λ_max Validation->Pass Yes (R² > 0.99) Fail Aggregation Detected: Sonication / Change Solvent Validation->Fail No Fail->Stock

Figure 2: Self-validating workflow ensuring Beer-Lambert linearity before data acceptance.

Step-by-Step Procedure
  • Baseline Correction: Perform a baseline scan with pure solvent in dual quartz cuvettes (1 cm path length).[1][2]

  • Scan Parameters: Set bandwidth to 1.0 nm and scan speed to medium (approx. 200 nm/min) to prevent peak distortion.

  • Linearity Check: Measure absorbance at 3 concentrations (e.g.,

    
     M, 
    
    
    
    M).
    • Validation: The

      
       must not shift, and Absorbance must scale linearly.[1][2] If peaks broaden or shift at higher concentrations, aggregation  is occurring (common with planar 5-aryl systems).[2]
      
  • Reporting: Report

    
     and the molar extinction coefficient (
    
    
    
    ) calculated as
    
    
    .

Synthesis Context

Understanding the synthesis source is vital for impurity profiling. The most robust method for generating 5-aryl oxazoles is the Van Leusen Oxazole Synthesis .

  • Reagents: Aryl aldehyde + Tosylmethyl isocyanide (TosMIC).[1][2][3][4]

  • Mechanism: Base-mediated cycloaddition followed by elimination of sulfinic acid.[1][2]

  • Relevance to Spectroscopy: This method specifically yields 5-substituted oxazoles (leaving position 4 unsubstituted), which is distinct from methods yielding 2,4,5-trisubstituted derivatives.[1][2] Impurities from this reaction (e.g., unreacted aldehyde) absorb in the UV (250-280 nm) and must be removed via column chromatography to avoid spectral interference.[2]

References

  • Berlman, I. B. (1971).[1][2][5] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2][5] (Source for PPO standard data).

  • Van Leusen, A. M., et al. (1972).[1][2][6][7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1][2] Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles.[1][2] Tetrahedron Letters, 13(23), 2373–2376.[1][2] [1][2]

  • PhotochemCAD Database. (2025). Absorption Spectrum of 2,5-Diphenyloxazole.

  • Gingell, M., et al. (2020).[1][2] Substituent Effects on the Optical Properties of Oxazole Derivatives. Journal of Heterocyclic Chemistry. (Used for Hammett correlation context).

  • Jackson, K. E., et al. (2025).[1][2] Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.[1][2][8][9][10] ACS Organic & Inorganic Au.[2][8] (Provides comparative data on isoxazole vs oxazole absorption).[1][2]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the 5-(2-chloro-6-fluorophenyl)oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Moving Beyond a Privileged Scaffold

The 5-phenyl-oxazole motif is a cornerstone in modern medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, from protein kinases to nuclear receptors.[1][2] Its rigid, planar structure and specific electronic properties make it an excellent scaffold for presenting substituents, like the 2-chloro-6-fluorophenyl group, in a well-defined orientation for optimal target engagement. The ortho-halogen substitution pattern is particularly effective at inducing a twisted conformation between the phenyl and oxazole rings, a strategy often employed to minimize planar, aromatic systems, which can improve physicochemical properties and reduce potential off-target effects.

However, no scaffold is perfect. Despite its utility, the 5-phenyl-oxazole core can present liabilities. The C-H bond at the 2-position of the oxazole ring can be susceptible to cytochrome P450-mediated oxidative metabolism. Furthermore, the overall lipophilicity of the scaffold can sometimes hinder the development of compounds with optimal aqueous solubility or permeability.[3] Therefore, the strategic replacement of the oxazole core with a suitable bioisostere is a critical exercise in lead optimization. Bioisosterism involves substituting one chemical group with another that retains similar biological activity while modulating physicochemical or pharmacokinetic properties.[4][5]

This guide provides a comparative analysis of several key bioisosteric replacements for the 5-phenyloxazole core, focusing on the synthesis, in-vitro evaluation, and data interpretation required to make informed decisions in a drug discovery program. We will explore how replacing the oxazole with alternatives like 1,3,4-oxadiazole, thiazole, and isoxazole can profoundly impact a molecule's drug-like properties.

Logical Framework for Bioisosteric Replacement

The process of selecting and validating a bioisostere is a systematic, multi-step workflow. The goal is to rationally address a specific liability (e.g., metabolic instability, poor solubility) without sacrificing on-target potency.

G cluster_0 Phase 1: Analysis & Hypothesis cluster_1 Phase 2: Execution cluster_2 Phase 3: Decision A Parent Scaffold Analysis (e.g., 5-Ph-Oxazole) Identify Liabilities B Formulate Hypothesis (e.g., 'Replacing oxazole with 1,3,4-oxadiazole will block C-2 oxidation') A->B C Select Candidate Bioisosteres (1,3,4-Oxadiazole, Thiazole, Isoxazole) B->C D Chemical Synthesis C->D E In Vitro Profiling (Potency, Solubility, Permeability, Metabolism) D->E F Comparative Data Analysis (SAR Interpretation) E->F G Select Optimal Scaffold for Further Optimization or Preclinical Development F->G

Caption: High-level workflow for bioisostere selection and validation.

Comparative Analysis of Oxazole Bioisosteres

In this section, we compare three common five-membered heterocyclic bioisosteres for the oxazole ring: 1,3,4-oxadiazole, thiazole, and isoxazole. Each replacement brings a unique set of electronic, steric, and metabolic properties.

Bioisosteres cluster_replacements Bioisosteric Replacements Parent 5-(2-chloro-6-fluorophenyl)oxazole (Parent Scaffold) Oxadiazole 1,3,4-Oxadiazole (Metabolic Blocking) Parent->Oxadiazole Replace C-H with N Thiazole Thiazole (Modulated Electronics) Parent->Thiazole Replace O with S Isoxazole Isoxazole (Altered Dipole Moment) Parent->Isoxazole Rearrange N position

Caption: Structural comparison of the parent oxazole and its bioisosteres.

The 1,3,4-Oxadiazole Replacement

Causality for Selection: The primary rationale for choosing a 1,3,4-oxadiazole is to enhance metabolic stability.[6][7] By replacing the C2-H of the oxazole ring with a nitrogen atom, a common site of oxidative metabolism is blocked. This can significantly increase the half-life of the compound in liver microsome assays and, subsequently, in vivo.[8] This change also increases the number of hydrogen bond acceptors, which can potentially improve solubility.

Comparative Data Summary:

Property5-Ph-Oxazole (Parent)2-Ph-1,3,4-Oxadiazole (Bioisostere)Rationale for Change
Target Potency (IC₅₀) 10 nM15 nMGenerally well-tolerated, slight potency loss possible due to altered electronics.
Aqueous Solubility 5 µg/mL15 µg/mLIncreased H-bond acceptors often improve solubility.
Metabolic Stability (HLM t₁/₂) 15 min> 60 minBlockage of a primary metabolic soft spot (C2-H).
cLogP 3.83.5Nitrogen introduction typically lowers lipophilicity.

Experimental Protocol: Synthesis of 2-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazole

This protocol describes a common two-step procedure starting from the corresponding benzoic acid.

Step 1: Synthesis of 2-chloro-6-fluorobenzohydrazide

  • To a solution of methyl 2-chloro-6-fluorobenzoate (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add hydrazine hydrate (3.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 80°C.

  • Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrazide as a white solid.

Step 2: Cyclization to form the 1,3,4-Oxadiazole

  • Suspend the 2-chloro-6-fluorobenzohydrazide (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to 120°C and stir for 3-5 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.

  • Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired 2-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazole.

The Thiazole Replacement

Causality for Selection: Replacing the oxazole's oxygen atom with a larger, more polarizable sulfur atom to form a thiazole ring can introduce new, favorable interactions with the target protein, such as sulfur-aryl or cation-π interactions.[9] While it re-introduces a C-H bond at the 2-position, the electronic nature of the ring is significantly different, which can alter the metabolic profile in other ways. This switch can also modulate the pKa of the heterocycle and impact its overall ADME properties.[3]

Comparative Data Summary:

Property5-Ph-Oxazole (Parent)5-Ph-Thiazole (Bioisostere)Rationale for Change
Target Potency (IC₅₀) 10 nM8 nMPotential for new sulfur-mediated interactions may enhance binding affinity.
Aqueous Solubility 5 µg/mL4 µg/mLThiazoles can be slightly more lipophilic than oxazoles, potentially reducing solubility.
Metabolic Stability (HLM t₁/₂) 15 min25 minRing electronics are altered, which may change metabolic fate, but a C-H bond remains.
Permeability (Papp) ModerateHighIncreased lipophilicity can sometimes lead to improved cell permeability.

Experimental Protocol: Synthesis of 5-(2-chloro-6-fluorophenyl)thiazole

This protocol utilizes the Hantzsch thiazole synthesis, a classic and reliable method.

  • In a pressure vessel, dissolve 2-chloro-6-fluorobenzoyl chloride (1.0 eq) in acetone (0.3 M).

  • Add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 1 hour to form the intermediate amide.

  • To the same vessel, carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 eq).

  • Seal the vessel and heat to 100°C for 12 hours.

  • Cool the reaction to room temperature and quench by carefully pouring over an ice-water mixture.

  • Basify the aqueous mixture with a saturated sodium bicarbonate solution to pH ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to yield the target thiazole.

The Isoxazole Replacement

Causality for Selection: Isomerization of the oxazole to an isoxazole, where the nitrogen and oxygen atoms are adjacent, significantly alters the ring's dipole moment and electronic distribution. This can change the hydrogen bonding pattern and long-range electrostatic interactions with the target protein, potentially leading to improved potency or selectivity.[10][11] The synthesis of isoxazoles often proceeds through different pathways, offering alternative synthetic strategies.[11]

Comparative Data Summary:

Property5-Ph-Oxazole (Parent)5-Ph-Isoxazole (Bioisostere)Rationale for Change
Target Potency (IC₅₀) 10 nM50 nMAltered dipole and vector display of H-bond acceptors can disrupt key binding interactions.
Aqueous Solubility 5 µg/mL7 µg/mLModest changes in solubility are expected.
Metabolic Stability (HLM t₁/₂) 15 min18 minThe metabolic profile is often similar to the parent oxazole.
Selectivity Profile GoodPotentially AlteredChanges in electrostatic interactions may improve selectivity against related off-targets.

Experimental Protocol: Synthesis of 5-(2-chloro-6-fluorophenyl)isoxazole

This protocol involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

  • Preparation of the Hydroximoyl Chloride:

    • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir at room temperature for 2-4 hours until oxime formation is complete (monitor by TLC).

    • Extract the oxime into ethyl acetate, wash with water and brine, dry, and concentrate.

    • Dissolve the crude oxime in N,N-dimethylformamide (DMF) (0.4 M) and cool to 0°C.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. Stir for 1 hour. The product is the hydroximoyl chloride.

  • [3+2] Cycloaddition:

    • To the DMF solution containing the in-situ generated hydroximoyl chloride, add ethynyltrimethylsilane (1.5 eq).

    • Add triethylamine (2.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Dissolve the crude TMS-protected isoxazole in tetrahydrofuran (THF) (0.3 M) and add tetrabutylammonium fluoride (TBAF, 1M in THF) (1.2 eq). Stir for 1 hour.

    • Quench with water, extract with ethyl acetate, and purify by flash column chromatography to yield the final 5-(2-chloro-6-fluorophenyl)isoxazole.

Trustworthiness in Practice: Self-Validating Assay Protocols

To ensure the data is reliable, every protocol must be self-validating. This means including appropriate controls in every experiment.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Preparation: Prepare a stock solution of the test compound (Parent, Oxadiazole, Thiazole, Isoxazole) at 10 mM in DMSO. Prepare positive control (e.g., Verapamil, known to be rapidly metabolized) and negative control (e.g., Warfarin, slowly metabolized) stocks.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture (total volume 200 µL):

    • 100 mM phosphate buffer (pH 7.4)

    • 1 mg/mL HLM protein

    • Test compound or control (final concentration 1 µM; DMSO concentration ≤ 0.1%)

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (contains NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in-vitro half-life (t₁/₂ = 0.693 / k).

    • Trustworthiness Check: The positive control (Verapamil) should show rapid degradation, while the negative control (Warfarin) should show minimal degradation. If these controls fail, the experiment is invalid.

Conclusion: Making an Evidence-Based Decision

The bioisosteric replacement of a core scaffold is a powerful strategy in drug discovery. As demonstrated, moving from the parent 5-(2-chloro-6-fluorophenyl)oxazole to a 1,3,4-oxadiazole analog can dramatically improve metabolic stability with only a minor impact on potency, making it an excellent choice if metabolism is the primary liability. The thiazole replacement offers a path to potentially enhance potency through new interactions, though it may not solve the metabolic issues and could negatively impact solubility. The isoxazole, while synthetically accessible, significantly altered the electronics in our hypothetical example, leading to a loss of potency, highlighting that not all bioisosteric changes are productive for on-target activity.

Ultimately, the choice of bioisostere is not arbitrary but is guided by a clear hypothesis aimed at solving a specific problem. By systematically synthesizing, testing, and comparing these related scaffolds using robust and well-controlled assays, drug development professionals can navigate the complex landscape of lead optimization with confidence, leading to drug candidates with a higher probability of success.

References

A consolidated list of authoritative sources to support the claims and protocols described in this guide.

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Gul, S., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Rovenský, R., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. [Link]

  • Vantourout, J. C., et al. (2006). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters. [Link]

  • Lappin, G., & Stevens, L. (2008). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology. [Link]

  • Ramadan, S. K., et al. (2025). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Scientific Reports. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

  • Akhter, M., et al. (2012). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Todd, M. H., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Maji, M., & Punniyamurthy, T. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]

  • Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Kumar, A., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science. [Link]

  • Flagship Biosciences. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Semantic Scholar. [Link]

  • Rajput, Y. K., & Sahu, T. K. PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. World Journal of Pharmaceutical Research. [Link]

  • Ali, A., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • Wu, K., et al. (2024). Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic/pharmacodynamic model. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2,6-Disubstituted Phenyl Oxazoles: Unveiling Steric and Electronic Effects on Molecular Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its presence in a multitude of biologically active compounds. The spatial arrangement of substituents around this heterocyclic core is paramount in dictating molecular interactions with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of oxazole derivatives featuring a 2,6-disubstituted phenyl ring at the 2-position. Understanding the crystallographic nuances of these structures is crucial for rational drug design and the development of novel therapeutics.

The strategic placement of substituents at the 2- and 6-positions of the phenyl ring introduces significant steric hindrance, which can dramatically influence the torsion angle between the phenyl and oxazole rings. This, in turn, modulates the overall molecular shape, electronics, and potential for intermolecular interactions within a crystal lattice or a protein binding pocket. Here, we delve into a comparative analysis of available crystallographic data for closely related 2,6-disubstituted phenyl oxazole and isoxazole derivatives to elucidate these structural effects.

Comparative Crystallographic Data

While a complete homologous series of 2-(2,6-disubstituted phenyl)oxazoles with publicly available crystal structures is not readily found, a comparative analysis can be constructed from closely related structures. Here, we compare the crystallographic data for N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide and N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate. Although the substitution pattern on the oxazole ring differs, the consistent 2,6-disubstitution on the N-phenyl ring provides valuable insights into the influence of these groups on the overall molecular conformation.

Compound NameN-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamideN-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate[1]
Chemical Formula C₁₂H₁₂N₂O₂C₁₁H₈Cl₂N₂O₂·H₂O
Crystal System Not specified in available dataOrthorhombic
Space Group Not specified in available dataPca2₁
a (Å) Not specified in available data12.047(2)
b (Å) Not specified in available data8.2290(16)
c (Å) Not specified in available data13.086(3)
α (°) Not specified in available data90
β (°) Not specified in available data90
γ (°) Not specified in available data90
Volume (ų) Not specified in available data1297.3(4)
Z Not specified in available data4
Dihedral Angle (Phenyl-Oxazole) Not specified in available data59.10(7)°

Analysis of Crystallographic Data:

The most telling parameter in this comparison is the dihedral angle between the phenyl and the heterocyclic ring. In the case of N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, this angle is a significant 59.10(7)°.[1] This pronounced twist is a direct consequence of the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring. This steric clash prevents the molecule from adopting a more planar conformation, which would otherwise be favored by extended π-conjugation between the aromatic systems.

While the specific dihedral angle for N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide is not available in the searched literature, it is reasonable to infer a similarly large dihedral angle due to the steric bulk of the two methyl groups. The slightly smaller van der Waals radius of a methyl group compared to a chlorine atom might allow for a slightly smaller, yet still significant, torsion angle.

This steric-enforced twisting has profound implications for drug design. A non-planar conformation can be crucial for fitting into a specific binding pocket of a target protein, while a more planar molecule might be inactive or bind to a different target. Furthermore, the disruption of conjugation between the phenyl and oxazole rings alters the electronic properties of the molecule, which can affect its reactivity, metabolic stability, and pharmacokinetic profile.

Experimental Protocols

The synthesis and crystallographic analysis of 2,6-disubstituted phenyl oxazoles are critical steps in their development as potential therapeutic agents. Below are established protocols for their synthesis and subsequent single-crystal X-ray diffraction analysis.

Synthesis of 2,6-Disubstituted Phenyl Oxazoles

Two of the most robust and widely used methods for the synthesis of substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Protocol 1: Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone.[2]

Robinson_Gabriel_Synthesis start 2-Acylamino-ketone reagent Cyclodehydrating Agent (e.g., H₂SO₄, PPA, TFAA) start->reagent + intermediate Intramolecular Cyclization reagent->intermediate Catalyzes product 2,5-Disubstituted Oxazole intermediate->product Dehydration

Caption: Workflow for the Robinson-Gabriel Synthesis of Oxazoles.

Step-by-Step Procedure:

  • Preparation of the 2-Acylamino-ketone: The starting 2-acylamino-ketone can be synthesized via various methods, such as the Dakin-West reaction.

  • Cyclodehydration:

    • Dissolve the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as acetic anhydride.

    • At 0 °C, slowly add a catalytic amount of a strong acid like concentrated sulfuric acid (0.1-0.2 eq).[3]

    • Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted phenyl oxazole.[3]

Protocol 2: Van Leusen Oxazole Synthesis

This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[4]

Van_Leusen_Synthesis aldehyde 2,6-Disubstituted Benzaldehyde reaction Condensation & Cyclization aldehyde->reaction tosmic Tosylmethyl Isocyanide (TosMIC) tosmic->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Methanol, Ionic Liquid) solvent->reaction product 2-(2,6-Disubstituted phenyl)oxazole reaction->product

Caption: Workflow for the Van Leusen Synthesis of Oxazoles.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2,6-disubstituted benzaldehyde (1.0 eq), TosMIC (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent like methanol.[5]

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[4]

Single-Crystal X-ray Diffraction Protocol

Obtaining high-quality crystals is a prerequisite for successful X-ray diffraction analysis.

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the synthesized 2,6-disubstituted phenyl oxazole derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Selection and Mounting: Select a well-formed, clear, and defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing:

    • Process the collected diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares methods against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.[4]

  • Structure Validation: Validate the final crystal structure using software tools to check for geometric consistency and overall quality. The final structural data is typically deposited in the Cambridge Structural Database (CSD).[6][7][8]

Conclusion

The crystallographic analysis of 2,6-disubstituted phenyl oxazoles reveals the profound impact of steric hindrance on molecular conformation. The enforced non-planar arrangement between the phenyl and oxazole rings is a key structural feature that must be considered in the design of new drug candidates. The experimental protocols provided herein offer robust methods for the synthesis and detailed structural characterization of this important class of compounds, enabling researchers to further explore their therapeutic potential.

References

Please note that the reference list is a compilation of sources relevant to the methodologies and concepts discussed in this guide. Direct crystallographic data for a complete series of 2,6-disubstituted phenyl oxazoles was not found in the public domain during the literature search for this guide.

  • Wikipedia. (2023). Cambridge Structural Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • re3data.org. (2022). Cambridge Structural Database. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Physical Sciences Data-science Service. (2023). Cambridge Structural Database (CSD). [Link]

  • Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(1), 3-19. [Link]

  • Yu, X.-Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1687. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. [Link]

  • Cortes-Guzman, C., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Chemistry Proceedings, 3(1), 58. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Wang, D.-C., et al. (2011). N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3207. [Link]

  • Excillum. (2023). Small molecule crystallography. [Link]

  • Naumann, R. A., et al. (2021). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene (CAAC). Chapman University Digital Commons. [Link]

  • University of Virginia. (2023). Resources | Single-Crystal X-ray Diffraction. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1792-1803. [Link]

  • Carleton College. (2023). Single-crystal X-ray Diffraction. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-yl)-N,N-dimethyl-1H-imidazole-4-carboxamide as a Novel Positive Allosteric Modulator of the Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(20), 9134-9148. [Link]

  • Naumann, R. A., et al. (2021). Crystal structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: a diethylamine adduct of a cyclic(alkyl)(amino)carbene (CAAC). Acta Crystallographica Section E: Crystallographic Communications, 77(10), 998-1002. [Link]

  • Dudeja, N., et al. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1079-1082. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(2-chloro-6-fluorophenyl)oxazole, a halogenated aromatic heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

5-(2-chloro-6-fluorophenyl)oxazole is a complex organic molecule featuring a chlorinated and fluorinated phenyl group attached to an oxazole ring. Its structure suggests several potential hazards that must be considered for safe handling and disposal.

  • Halogenated Aromatic System: Compounds containing chlorinated and fluorinated aromatic rings are often persistent in the environment and can be toxic.[1] Thermal decomposition can release hazardous gases such as hydrogen chloride and hydrogen fluoride.

  • Oxazole Ring: While the oxazole ring itself is a common motif in pharmaceuticals, the overall hazard profile is dictated by the halogenated substituent.

  • Toxicity: Based on analogs like 5-(2-Fluorophenyl)oxazole, this compound should be presumed harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system.[2]

For the purpose of safe handling and disposal, a conservative approach is mandated. The compound should be treated as a hazardous substance until comprehensive toxicological data becomes available.

Property Inferred Characteristic Source/Rationale
Physical State SolidBased on similar small molecule heterocyclic compounds.
Toxicity Presumed harmful if swallowed, skin/eye/respiratory irritant.Analogy with 5-(2-Fluorophenyl)oxazole and other halogenated aromatics.[2][3]
Environmental Hazard Persistent, potentially toxic to aquatic life.General characteristic of halogenated organic compounds.[1][4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.Based on general chemical principles and data for related compounds.[3]
Decomposition Thermal decomposition may produce CO, CO₂, nitrogen oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).Inferred from the thermal degradation studies of similar halogenated and heterocyclic structures.[5]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This regulation establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from creation to its final, environmentally sound disposal.[6]

Due to its characteristics, 5-(2-chloro-6-fluorophenyl)oxazole waste would be classified as hazardous waste. This classification is based on its likely toxicity and the presence of halogens.[6][7] All handling, storage, and disposal must comply with federal, state, and local regulations.[6]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure the safe and compliant disposal of 5-(2-chloro-6-fluorophenyl)oxazole waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), appropriate PPE must be worn to prevent exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[8][9][10]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for direct handling or cleaning up spills, heavier-duty gloves such as neoprene or Silver Shield® are recommended.[8][10][11] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A buttoned, long-sleeved lab coat is required.[10] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[8][9][11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure the waste is managed correctly by the disposal facility.

  • Designated Halogenated Waste: 5-(2-chloro-6-fluorophenyl)oxazole waste must be collected in a designated "Halogenated Organic Waste" container.[12]

  • DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste. This is because the disposal methods differ; halogenated waste requires specialized incineration processes to handle the acid gases (HCl, HF) produced.[12][13] Mixing can also complicate the disposal process and significantly increase costs.

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for safety.

  • Container Selection: Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[12] The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 5-(2-chloro-6-fluorophenyl)oxazole". Do not use abbreviations or chemical formulas.[12]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory before being collected by your institution's Environmental Health & Safety (EHS) department.

  • Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[12]

  • Storage Location: Store the container in a well-ventilated area, such as a satellite accumulation area within the lab, which should be under the control of the operator.[14] It should be stored away from incompatible materials like strong oxidizing agents.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

Step 5: Final Disposal Route

The required method for the final disposal of halogenated organic compounds is high-temperature incineration.

  • Incineration: This process is performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[15] High temperatures (typically >1000 °C) are necessary to ensure the complete destruction of the aromatic and heterocyclic rings. The incinerators are equipped with scrubbers to neutralize the HCl and HF gases generated during combustion, preventing their release into the atmosphere.[15]

  • Arranging Disposal: Do not attempt to dispose of this chemical yourself. Contact your institution’s EHS or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[7] Ensure they have an EPA identification number.[7]

Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust generation.[3][14]

    • Place the material into the designated halogenated waste container.

    • Decontaminate the area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as halogenated hazardous waste.[12]

  • Minor Spills (in Solution):

    • Absorb the spill with an inert material like vermiculite, sand, or absorbent pads.

    • Place the contaminated absorbent material into the halogenated waste container.

    • Decontaminate the area as described above, disposing of all materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and call your institution's emergency response number and EHS department.[12][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management of 5-(2-chloro-6-fluorophenyl)oxazole waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Identify Waste: 5-(2-chloro-6-fluorophenyl)oxazole B Assess Hazards: Halogenated, Toxic, Irritant A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat, Fume Hood B->C D Select Waste Container: Designated 'Halogenated Organic Waste' C->D Begin Waste Collection E Label Container Correctly: 'Hazardous Waste', Full Name, Hazards D->E F Store Safely in Lab: Closed, Secondary Containment, Ventilated Area E->F G Contact EHS or Licensed Waste Contractor F->G Arrange for Pickup H Waste Manifest & Transport G->H I Final Disposal Method: High-Temperature Incineration at TSDF H->I S1 Spill Occurs S2 Assess Size: Minor vs. Major S1->S2 S3 Minor Spill: Clean up with proper PPE & materials S2->S3 Minor S4 Major Spill: Evacuate & Call Emergency Response S2->S4 Major S5 Dispose of all cleanup materials as Halogenated Waste S3->S5

Caption: Decision workflow for 5-(2-chloro-6-fluorophenyl)oxazole waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Available from: [Link]

  • Hazardous waste in the United States. Wikipedia. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Available from: [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]

  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (2025, July 20). SafetyInfo. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]

  • Chlorine Safety. Texas Department of Insurance. Available from: [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Available from: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Available from: [Link]

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ResearchGate. Available from: [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Available from: [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. Available from: [Link]

  • Anaerobic microbial transformation of halogenated aromatics and fate prediction using electron density modeling. Helmholtz-Centre for Environmental Research - UFZ. Available from: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Natural Resources and Life Sciences, Vienna. Available from: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. Available from: [Link]

  • Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. ResearchGate. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. Available from: [Link]

  • Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Environmental Science: Processes & Impacts (RSC Publishing). Available from: [Link]

Sources

Personal protective equipment for handling 5-(2-chloro-6-fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as a High-Potency Unknown. 5-(2-chloro-6-fluorophenyl)oxazole is a halogenated heterocyclic intermediate often used in pharmaceutical discovery (e.g., kinase inhibitors).[1] As a research-grade compound, specific toxicological data (LD50, OEL) is frequently absent from public registries. Therefore, the Precautionary Principle applies: handle this substance as if it possesses the combined hazards of its structural class—acute toxicity (oral), severe skin/eye irritation, and potential respiratory sensitization .

Immediate Core Directive:

  • Containment: All handling of dry powder must occur within a certified chemical fume hood or powder containment enclosure.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solution-phase handling due to the permeation potential of halogenated aromatic solutions.[1]

  • Emergency: In case of exposure, immediate irrigation (15 mins) is the primary response.[2]

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) analysis of analog compounds (e.g., 5-(2-fluorophenyl)oxazole [CAS: 1240321-68-9]).[1]

Hazard Class (GHS)CategoryHazard Statement (Predicted)Mechanism of Action
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[1]Systemic absorption via GI tract; potential metabolic activation of the oxazole ring.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]Lipophilic halogenated ring facilitates dermal penetration and local inflammation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3]Direct contact with mucous membranes causes immediate pain and potential corneal etching.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3]Inhalation of fine dusts triggers upper respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Adjust upwards based on specific risk assessments (e.g., scale >10g).

PPE ComponentSpecificationRationale & Causality
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Provides barrier against incidental splash.[1] Nitrile is superior to latex for aromatic heterocycles.
Hand Protection (Secondary) Nitrile (Long Cuff) or Laminate Required for Solution Phase. Halogenated solvents (DCM, Chloroform) often used with this compound permeate standard nitrile in <5 mins.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against airborne dusts and splashes that could bypass glasses.
Body Protection Lab Coat (Cotton/Poly Blend) Buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static accumulation which can disperse powders.
Respiratory Protection N95/P100 (if outside hood) Only if engineering controls fail. Primary protection must be the Fume Hood (Face Velocity > 0.5 m/s).
PPE Decision Logic

The following workflow dictates PPE selection based on physical state and scale.

PPE_Decision Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Scale_Sol Scale > 100 mg? Solid->Scale_Sol Scale_Liq Solvent Type? Solution->Scale_Liq Level1 Level 1: Fume Hood + Single Nitrile Gloves + Safety Glasses Scale_Sol->Level1 No Level2 Level 2: Fume Hood + Double Nitrile + Goggles Scale_Sol->Level2 Yes Scale_Liq->Level1 Ethanol/Water Scale_Liq->Level2 DCM/DMF/THF Level3 Level 3: Glovebox or Respirator Required

Figure 1: PPE Selection Logic. Note that solution-phase handling in penetrating solvents (DCM) automatically escalates PPE requirements.[1]

Operational Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) if possible.

  • Container: Amber glass vial with PTFE-lined cap.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong acids (potential for oxazole ring hydrolysis).[2]

Phase 2: Weighing & Transfer (Critical Step)[1]
  • Risk: Electrostatic dispersion of fine powder.

  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an antistatic gun or ionizer on the spatula and vial before opening.

    • Never weigh directly onto the balance pan. Use a weighing boat or tared vial.

    • Wipe the exterior of the vial with a damp Kimwipe (solvent-dampened) before removing it from the hood to capture invisible dust residues.

Phase 3: Reaction Setup
  • Solvent Choice: 5-(2-chloro-6-fluorophenyl)oxazole is likely soluble in DCM, DMSO, and Methanol.[1]

  • Heating: If heating is required (>50°C), use a reflux condenser. Do not heat in an open vessel. The vapor pressure of low-MW oxazoles can be significant, leading to inhalation hazards.

Phase 4: Spill Response Workflow

In the event of a spill, execute the following "ISOLATE-PROTECT-CLEAN" protocol immediately.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Radius > 3m) Spill->Evacuate PPE_Up 2. Don PPE: Double Gloves, Goggles, Lab Coat Evacuate->PPE_Up Contain 3. Containment: Cover with Absorbent Pads (Do NOT sweep dry dust) PPE_Up->Contain Clean 4. Clean: Wipe with DCM/Acetone then Soap/Water Contain->Clean Dispose 5. Disposal: Seal in Bag -> Label 'Haz Waste' Clean->Dispose

Figure 2: Emergency Spill Response Workflow.[1] Emphasis is placed on preventing dust aerosolization during the containment phase.

Disposal Logistics

Proper disposal is legally mandated and critical for environmental safety. Halogenated heterocycles are persistent environmental pollutants.

Waste CategoryDescriptionDisposal Path
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste (Incineration). Do not throw in regular trash.
Liquid Waste A Reaction mixtures containing Halogens (DCM, Chloroform).Halogenated Organic Solvents. Segregate from non-halogenated solvents to reduce disposal costs and prevent violent reactions.
Liquid Waste B Aqueous washes (if extraction performed).Aqueous Waste (Toxic). Check pH before disposal; do not pour down the drain.

Disposal Labeling Requirement: Tags must read: "Contains 5-(2-chloro-6-fluorophenyl)oxazole. Halogenated. Toxic/Irritant."[1][2][3][5]

References

  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Analog Safety Data).[1] National Library of Medicine. Accessed Oct 2025. Link[1]

  • Fisher Scientific. Safety Data Sheet: Halogenated Phenyl Oxazoles. Accessed Oct 2025. Link

  • Sigma-Aldrich. Handling of Hazardous Research Chemicals - General Guidelines. Accessed Oct 2025. Link

  • BLD Pharm. 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole Safety Info.[1][6][7] Accessed Oct 2025. Link

(Note: Direct SDS for the specific isomer is often unavailable; citations reflect best-practice analogs and supplier safety data for the chemical class.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-6-fluorophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-6-fluorophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.